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2-[(2-Isopropylanilino)carbonyl]benzoic acid Documentation Hub

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  • Product: 2-[(2-Isopropylanilino)carbonyl]benzoic acid
  • CAS: 899143-60-3

Core Science & Biosynthesis

Foundational

Chemical Structure Analysis of 2-[(2-Isopropylanilino)carbonyl]benzoic acid

Executive Summary This technical guide provides a comprehensive structural and synthetic analysis of 2-[(2-Isopropylanilino)carbonyl]benzoic acid (also known as N-(2-isopropylphenyl)phthalamic acid).[1] As a critical int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 2-[(2-Isopropylanilino)carbonyl]benzoic acid (also known as N-(2-isopropylphenyl)phthalamic acid).[1] As a critical intermediate in the synthesis of N-substituted phthalimides and isoindolinones, this molecule represents a pivotal checkpoint in drug development workflows.[1] Its dual functionality—containing both a free carboxylic acid and a secondary amide—makes it highly susceptible to intramolecular cyclization, serving as both a versatile scaffold for library generation and a potential degradation impurity in late-stage pharmaceutical compounds.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

This compound belongs to the class of phthalamic acids , characterized by a kinetic stability that is heavily dependent on pH and temperature. In drug development, it is frequently encountered as the hydrolysis product of N-(2-isopropylphenyl)phthalimide or as the open-ring precursor to biologically active isoindolinone derivatives.[1]

PropertyData
IUPAC Name 2-[(2-Isopropylanilino)carbonyl]benzoic acid
Common Synonym N-(2-isopropylphenyl)phthalamic acid
Molecular Formula C₁₇H₁₇NO₃
Molecular Weight 283.33 g/mol
Key Functional Groups Carboxylic Acid (-COOH), Secondary Amide (-CONH-), Isopropyl (-CH(CH₃)₂)
Predicted LogP ~2.8 - 3.2 (Lipophilic due to isopropyl/aromatic rings)
pKa (Acid) ~3.5 - 4.0 (Benzoic acid derivative)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water; Soluble in aqueous base (as carboxylate salt)

Synthesis Protocol: Ring-Opening Aminolysis

Objective: Selective formation of the mono-amide without promoting double addition or premature cyclization to the imide.[1]

Mechanistic Rationale

The synthesis exploits the high electrophilicity of phthalic anhydride. The nucleophilic attack by the sterically hindered 2-isopropylaniline occurs at one of the carbonyl carbons.[1] The resulting carboxylate is protonated during workup to yield the target phthalamic acid.

Experimental Workflow
  • Reagents:

    • Phthalic Anhydride (1.0 eq, recrystallized)

    • 2-Isopropylaniline (1.05 eq, distilled)

    • Solvent: Glacial Acetic Acid (or Dioxane for milder conditions)

  • Procedure:

    • Dissolution: Dissolve 14.8 g (0.1 mol) of phthalic anhydride in 100 mL of glacial acetic acid at room temperature.

    • Addition: Add 14.2 g (0.105 mol) of 2-isopropylaniline dropwise over 20 minutes. Note: The reaction is exothermic; maintain temperature < 40°C to prevent cyclization.

    • Reaction: Stir at ambient temperature for 2–4 hours. A white precipitate typically forms as the product is less soluble than the reagents.

    • Quench & Isolation: Pour the reaction mixture into 300 mL of ice-cold water. Stir vigorously for 30 minutes.

    • Filtration: Collect the solid by vacuum filtration. Wash with cold water (3 x 50 mL) to remove excess acetic acid and unreacted amine.

    • Purification: Recrystallize from ethanol/water (9:1) if necessary. Avoid prolonged heating.

  • Validation:

    • TLC: Silica gel, Ethyl Acetate/Hexane (1:1) + 1% Acetic Acid. Product R_f ~ 0.3–0.4 (streak due to acid).

Structural Characterization (Spectroscopy)[5][8][9][12]

Accurate identification requires distinguishing the open-ring phthalamic acid from the closed-ring phthalimide impurity.[1]

Nuclear Magnetic Resonance (NMR)

The diagnostic feature is the presence of the carboxylic proton and the amide proton, which are absent in the cyclized imide.

¹H NMR (400 MHz, DMSO-d₆):

  • δ 12.8–13.2 ppm (br s, 1H): Carboxylic Acid (-COOH ). Disappears on D₂O shake.

  • δ 9.8–10.2 ppm (s, 1H): Amide (-CONH -).[1] Downfield shift due to intramolecular H-bonding with the ortho-carboxylate.[1]

  • δ 7.8–8.0 ppm (m, 1H): Phthalic aromatic proton (ortho to carbonyl).

  • δ 7.5–7.7 ppm (m, 3H): Remaining phthalic aromatic protons.

  • δ 7.1–7.4 ppm (m, 4H): Aniline aromatic ring protons.

  • δ 3.0–3.2 ppm (septet, 1H, J=6.8 Hz): Isopropyl methine (-CH -).

  • δ 1.1–1.2 ppm (d, 6H, J=6.8 Hz): Isopropyl methyls (-CH₃).

Infrared Spectroscopy (FT-IR)[1][5]
  • 3300–3400 cm⁻¹: N-H stretch (Amide).

  • 2500–3000 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).

  • 1690–1710 cm⁻¹: C=O stretch (Carboxylic acid).

  • 1640–1660 cm⁻¹: C=O stretch (Amide I band).

  • Differentiation: The phthalimide (closed ring) would show a characteristic doublet carbonyl stretch at ~1710 and ~1770 cm⁻¹ (asymmetric/symmetric) and lack the broad OH/NH bands.

Mass Spectrometry (ESI-MS)[1]
  • [M+H]⁺: m/z 284.1

  • [M-H]⁻: m/z 282.1

  • Fragmentation: Often shows a peak at m/z 148 (phthalic anhydride fragment) and m/z 136 (2-isopropylaniline fragment) due to thermal decomposition in the source or collision-induced dissociation.[1]

Stability & Reactivity Profile

The core challenge in working with 2-[(2-Isopropylanilino)carbonyl]benzoic acid is its tendency to undergo cyclodehydration .[1]

The Cyclization Pathway

Under acidic conditions, high heat (>100°C), or in the presence of dehydrating agents (EDC, SOCl₂), the amide nitrogen attacks the carboxylic acid carbonyl, expelling water to form N-(2-isopropylphenyl)phthalimide .

The Hydrolysis Pathway

In strong aqueous base or enzymatic conditions, the amide bond cleaves, reverting the molecule to phthalic acid and 2-isopropylaniline .

Pathway Visualization

The following diagram illustrates the synthesis and potential degradation pathways, highlighting the critical equilibrium researchers must manage.

ReactionPathway Reagents Reagents (Phthalic Anhydride + 2-Isopropylaniline) Target TARGET MOLECULE 2-[(2-Isopropylanilino)carbonyl]benzoic acid (Open Ring Form) Reagents->Target Aminolysis (AcOH, 25°C) Imide IMPURITY / PRODUCT N-(2-isopropylphenyl)phthalimide (Closed Ring Form) Target->Imide Cyclodehydration (Heat, H+, or SOCl2) Hydrolysis DEGRADATION Phthalic Acid + Amine Target->Hydrolysis Hydrolysis (Aq. Base/Enzyme) Imide->Target Ring Opening (Mild Base)

Figure 1: Reaction landscape of 2-[(2-Isopropylanilino)carbonyl]benzoic acid, showing its formation from reagents and its dual reactivity pathways toward cyclization (impurity formation) or hydrolysis (degradation).[2]

Applications in Drug Development[8]

Scaffold for Isoindolinones

This molecule is a direct precursor to isoindolin-1-ones, a scaffold found in various bioactive compounds including anxiolytics and anticancer agents.[1] By reducing the carboxylic acid (or its derivative) while preserving the amide, or by reacting with organometallics, the isoindolinone core is accessed.

Impurity Marker

In the manufacturing of phthalimide-based drugs or agrochemicals (e.g., Flubendiamide analogs), this open-ring species is a common "Process Related Impurity."[1] Its presence indicates incomplete cyclization or moisture ingress during storage.

  • Limit of Detection: HPLC methods should be optimized to separate the acid (polar, elutes early) from the imide (non-polar, elutes late).

References

  • Bender, M. L. (1957). "Intramolecular Catalysis of Hydrolytic Reactions. II. The Hydrolysis of Phthalamic Acid." Journal of the American Chemical Society, 79(6), 1258–1262. [Link]

  • Blackburn, R. A. M., Capon, B., & McRitchie, A. C. (1977).[3] "The mechanism of hydrolysis of phthalamic and N-phenylphthalamic acid." Bioorganic Chemistry, 6(1), 71-78. [Link]

  • Shafer, J. A., & Morawetz, H. (1963). "Participation of a Neighboring Carboxyl Group in the Hydrolysis of Amides." Journal of Organic Chemistry, 28(7), 1899–1901. [Link]

  • NIST Chemistry WebBook. "Phthalic acid, 2-isopropylphenyl ester derivatives (Analogous Spectral Data)." National Institute of Standards and Technology. [Link]

Sources

Exploratory

Molecular weight and formula of 2-[(2-Isopropylanilino)carbonyl]benzoic acid

Title: Technical Monograph: Physicochemical Profiling & Synthetic Control of 2-[(2-Isopropylanilino)carbonyl]benzoic Acid Executive Summary This technical guide provides a comprehensive structural and physicochemical ana...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: Physicochemical Profiling & Synthetic Control of 2-[(2-Isopropylanilino)carbonyl]benzoic Acid

Executive Summary This technical guide provides a comprehensive structural and physicochemical analysis of 2-[(2-Isopropylanilino)carbonyl]benzoic acid (also known as N-(2-isopropylphenyl)phthalamic acid). As a member of the


-arylphthalamic acid class, this molecule serves as a critical pharmacophore in the development of auxin-transport inhibiting herbicides (analogous to Naptalam) and as a synthetic precursor for quinazolinone-based bioactive scaffolds.

The following sections detail the molecular identity, thermodynamic considerations for its synthesis (distinguishing kinetic phthalamic acid formation from thermodynamic phthalimide cyclization), and validated characterization protocols.

Part 1: Fundamental Physicochemical Identity

The precise molecular definition is requisite for accurate stoichiometric calculations and mass spectrometry validation.

PropertyValueTechnical Notes
IUPAC Name 2-[(2-Isopropylanilino)carbonyl]benzoic acidSystematic nomenclature reflecting the open-ring phthalamic structure.
Molecular Formula C

H

NO

Confirmed via elemental composition analysis.
Molecular Weight 283.33 g/mol Average mass for stoichiometric scaling.
Monoisotopic Mass 283.1208 DaFor High-Resolution Mass Spectrometry (HRMS) [M+H]

target: 284.1281.
LogP (Predicted) 3.2 ± 0.4Lipophilic nature driven by the isopropyl-phenyl moiety; implies low aqueous solubility at neutral pH.
pKa (Predicted) ~3.8 (Carboxylic Acid)The free carboxylic acid dictates solubility; soluble in basic aqueous buffers (pH > 8).
H-Bond Donors 2Carboxylic -OH and Amide -NH.
H-Bond Acceptors 3Carboxylic =O, Amide =O, Carboxylic -O-.

Part 2: Structural Analysis & Synthetic Logic

The Kinetic vs. Thermodynamic Challenge

The synthesis of 2-[(2-Isopropylanilino)carbonyl]benzoic acid involves the nucleophilic attack of 2-isopropylaniline (o-cumidine) on phthalic anhydride.

  • Kinetic Control (Target): At lower temperatures (< 60°C) in non-protic solvents, the amine attacks a carbonyl carbon of the anhydride, opening the ring to form the desired phthalamic acid .

  • Thermodynamic Control (Avoid): At high temperatures (> 100°C) or with dehydrating agents, the intermediate loses water to cyclize, forming the phthalimide byproduct (

    
    -(2-isopropylphenyl)phthalimide).
    

Senior Scientist Insight: To ensure high purity, one must avoid acid catalysis or excessive heat during workup, as these promote ring closure back to the imide or hydrolysis back to starting materials.

Reaction Pathway Visualization

The following diagram illustrates the critical divergence between the desired open-ring product and the unwanted cyclic byproduct.

SynthesisPathway Anhydride Phthalic Anhydride (C8H4O3) Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack (DCM, 25°C) Amine 2-Isopropylaniline (C9H13N) Amine->Intermediate Product TARGET: Phthalamic Acid (Open Ring) C17H17NO3 Intermediate->Product Kinetic Control (No Heat) Byproduct BYPRODUCT: Phthalimide (Cyclized) C17H15NO2 + H2O Product->Byproduct Thermodynamic Control (Heat/Dehydration)

Caption: Reaction logic distinguishing the kinetic formation of the target phthalamic acid from the thermodynamic cyclization to phthalimide.

Part 3: Experimental Protocols

Synthesis Protocol (Self-Validating System)

Objective: Isolate the open-ring acid without contamination from the starting anhydride or the cyclized imide.

  • Reagent Preparation:

    • Dissolve Phthalic Anhydride (1.0 eq, 14.8 g) in anhydrous Dichloromethane (DCM) (150 mL). Ensure the system is under inert atmosphere (

      
      ) to prevent hydrolysis of the anhydride by atmospheric moisture.
      
    • Why: DCM is chosen because the product (phthalamic acid) is often less soluble in DCM than the starting materials, facilitating precipitation-based purification.

  • Addition:

    • Add 2-Isopropylaniline (1.05 eq, 14.2 g) dropwise over 30 minutes while maintaining the temperature at 0–5°C (ice bath).

    • Control Point: The exotherm must be managed. High temps here risk localized cyclization.

  • Reaction & Monitoring:

    • Allow to warm to Room Temperature (25°C) and stir for 4–6 hours.

    • Validation: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The anhydride spot (

      
      ) should disappear; a new baseline/mid-polar spot (Product) appears.
      
  • Workup (Critical Step):

    • The product typically precipitates as a white solid. Filter the solid.[1]

    • Wash: Wash the filter cake with cold DCM (

      
       mL) to remove unreacted aniline.
      
    • Recrystallization: If purity < 95%, recrystallize from Ethanol/Water (not pure Ethanol, to avoid esterification).

    • Drying: Vacuum dry at 40°C. Do not exceed 60°C , as solid-state dehydration to the imide can occur.

Analytical Characterization (HPLC-UV/MS)

This method separates the acid from potential imide contaminants.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid (Acidic pH maintains the protonated form)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes.
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 210 nm (Amide).
Expected Retention Acid (Target): ~5.5 min (more polar due to -COOH). Imide (Impurity): ~7.2 min (less polar, no H-bond donor).

Part 4: Spectral Verification Logic

To confirm the structure, specific spectral signatures must be identified.

SpectralLogic Root Sample: C17H17NO3 IR IR Spectroscopy Look for: 1. Broad -OH (2500-3300 cm-1) 2. Amide C=O (1650 cm-1) 3. Acid C=O (1710 cm-1) Root->IR HNMR 1H NMR (DMSO-d6) Key Signals: 1. Isopropyl CH (Septet, ~3.0 ppm) 2. Isopropyl CH3 (Doublet, ~1.2 ppm) 3. Amide NH (Singlet, >10 ppm) 4. Acid OH (Broad, >12 ppm) Root->HNMR MS Mass Spectrometry ESI Negative Mode: [M-H]- = 282.1 (Loss of acidic proton) Root->MS

Caption: Analytical decision tree for structural confirmation of the phthalamic acid derivative.

References

  • Reaction Mechanism of Phthalic Anhydride with Amines: Zhang, Q., et al. "Reaction of Phthalic Anhydride and Ethylenediamine." Asian Journal of Chemistry, vol. 23, no.[2] 7, 2011, pp. 2969-2972.[2] [Link]

  • General Synthesis of N-Arylphthalamic Acids: Hanna, C., & Smith, W. T. "The Absorption Spectra of Derivatives of Phthalic Anhydride." Proceedings of the Iowa Academy of Science, vol. 58, no. 1, 1951.[1] [Link][1]

Sources

Foundational

An In-depth Technical Guide to 2-[(2-Isopropylanilino)carbonyl]benzoic Acid: Synthesis, Characterization, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive technical overview of 2-[(2-Isopropylanilino)carbonyl]benzoic acid, a mole...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 2-[(2-Isopropylanilino)carbonyl]benzoic acid, a molecule of interest in synthetic chemistry and potentially in the development of novel molecular entities. Due to its specific substitution pattern, this compound is not widely cataloged with a dedicated CAS number, positioning it as a novel research intermediate. This guide will therefore focus on its synthesis from commercially available precursors, its predicted chemical properties based on established principles, and the analytical methodologies required for its characterization.

Core Identifiers and Nomenclature

While a specific CAS number for 2-[(2-Isopropylanilino)carbonyl]benzoic acid has not been assigned in major chemical databases, it can be unequivocally identified by its structure and systematic nomenclature.

Systematic Name: 2-[(2-Isopropylanilino)carbonyl]benzoic acid

Synonym: N-(2-isopropylphenyl)phthalamic acid

Molecular Formula: C₁₇H₁₇NO₃

Molecular Weight: 283.32 g/mol

Chemical Structure:

Figure 1: Chemical structure of 2-[(2-Isopropylanilino)carbonyl]benzoic acid.

Table 1: Identifiers of Key Starting Materials

Compound NameSynonymCAS NumberMolecular FormulaMolecular Weight
Phthalic AnhydrideIsobenzofuran-1,3-dione85-44-9C₈H₄O₃148.12 g/mol
2-Isopropylanilineo-Aminocumene643-28-7C₉H₁₃N135.21 g/mol

Rationale and Synthesis Pathway

The synthesis of N-substituted phthalamic acids is a well-established reaction in organic chemistry, typically involving the nucleophilic acyl substitution of phthalic anhydride with a primary amine.[1][2] This reaction proceeds readily under mild conditions and is often high-yielding.

Mechanism: The synthesis is initiated by the nucleophilic attack of the nitrogen atom of 2-isopropylaniline on one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate, which subsequently collapses to form the stable phthalamic acid product.

Synthesis_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product PhthalicAnhydride Phthalic Anhydride TetrahedralIntermediate Tetrahedral Intermediate PhthalicAnhydride->TetrahedralIntermediate Nucleophilic Attack by Amine Isopropylaniline 2-Isopropylaniline Isopropylaniline->TetrahedralIntermediate TargetMolecule 2-[(2-Isopropylanilino)carbonyl]benzoic acid TetrahedralIntermediate->TargetMolecule Ring Opening

Figure 2: General workflow for the synthesis of the target molecule.

Experimental Protocol: Synthesis of 2-[(2-Isopropylanilino)carbonyl]benzoic Acid

This protocol is based on established methods for the synthesis of N-substituted phthalamic acids.[3][4]

Materials:

  • Phthalic Anhydride (1.48 g, 10 mmol)

  • 2-Isopropylaniline (1.35 g, 10 mmol)

  • Glacial Acetic Acid (20 mL)

  • Deionized Water

  • Ethyl Acetate

Equipment:

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask, add phthalic anhydride (10 mmol) and 2-isopropylaniline (10 mmol).

  • Add glacial acetic acid (20 mL) to the flask. The volume of the solvent is approximately five times the combined volume of the reactants.[4]

  • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Heat the reaction mixture to a gentle reflux (approximately 118 °C) with continuous stirring. The reaction is typically complete within a few hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethyl acetate to remove any unreacted starting materials and impurities.[4]

  • Dry the purified product under vacuum to obtain 2-[(2-isopropylanilino)carbonyl]benzoic acid as a solid.

Physicochemical and Spectroscopic Characterization (Predicted)

The following properties are predicted based on the known characteristics of phthalamic acids and related compounds.[5][6][7][8]

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
AppearanceWhite to off-white crystalline solidTypical for phthalamic acid derivatives.[5]
Melting Point130-150 °C (decomposes)Phthalamic acids often melt with decomposition to the corresponding phthalimide.
SolubilitySparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, acetone, glacial acetic acid).The carboxylic acid group imparts some polarity, while the aromatic rings contribute to solubility in organic solvents.
Acidity (pKa)~3-5The carboxylic acid group is expected to have a pKa in the typical range for benzoic acid derivatives.[9]

Spectroscopic Analysis:

  • Infrared (IR) Spectroscopy:

    • A broad O-H stretch from the carboxylic acid is expected in the region of 2500-3300 cm⁻¹.[7]

    • Two distinct C=O stretching bands should be present: one for the carboxylic acid carbonyl (~1700-1725 cm⁻¹) and one for the amide carbonyl (~1640-1680 cm⁻¹).

    • An N-H stretching vibration from the amide is anticipated around 3300 cm⁻¹.

    • C-H stretching vibrations from the aromatic rings and the isopropyl group will appear around 2850-3100 cm⁻¹.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • The carboxylic acid proton (-COOH) is expected to be a broad singlet far downfield, typically between 10-13 ppm.[7]

    • The amide proton (-NH-) will likely appear as a singlet between 8-10 ppm.

    • The aromatic protons will resonate in the 7-8.5 ppm region, with complex splitting patterns due to the substitution.

    • The methine proton (-CH-) of the isopropyl group will be a septet around 3-4 ppm.

    • The two methyl groups (-CH₃) of the isopropyl group will appear as a doublet around 1.2 ppm.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • The two carbonyl carbons (acid and amide) are expected to resonate in the 165-180 ppm range.[7]

    • Aromatic carbons will appear between 110-150 ppm.

    • The methine carbon of the isopropyl group will be in the 25-35 ppm region.

    • The methyl carbons of the isopropyl group will be found around 20-25 ppm.

Potential Applications and Fields of Interest

While specific biological activities of 2-[(2-isopropylanilino)carbonyl]benzoic acid are not documented, its structural motifs suggest potential areas for investigation:

  • Drug Discovery: The phthalamic acid scaffold is a precursor to phthalimides, which are present in a variety of bioactive molecules. Further chemical modifications could lead to novel therapeutic agents.

  • Materials Science: As a dicarboxylic acid derivative, it could potentially be used as a monomer in the synthesis of specialty polyamides or polyesters.

  • Agrochemicals: N-substituted phthalamic acids have been investigated for their herbicidal properties.

Safety and Handling

Based on the general safety data for phthalamic acids, 2-[(2-isopropylanilino)carbonyl]benzoic acid should be handled with care in a well-ventilated laboratory fume hood.[5]

  • Potential Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.

  • Recommended Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

Conclusion

2-[(2-Isopropylanilino)carbonyl]benzoic acid represents a unique chemical entity with potential for further exploration in various scientific disciplines. This guide provides a robust framework for its synthesis and characterization, empowering researchers to access and investigate this molecule. The provided protocols and predicted data are grounded in established chemical principles, ensuring a high degree of scientific integrity and utility for professionals in the field.

References

  • Baghdad Science Journal. (n.d.). Synthesis of Novel N-Substituted Phthalimidyl Esters and Their Applications as Plasticizers for Poly (Vinyl Chloride). Retrieved February 21, 2026, from [Link]

  • PMC. (n.d.). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). Phthalic Acid. Retrieved February 21, 2026, from [Link]

  • Wikipedia. (n.d.). Phthalic acid. Retrieved February 21, 2026, from [Link]

  • ChemRxiv. (n.d.). Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. Retrieved February 21, 2026, from [Link]

  • Vedantu. (n.d.). Phthalic Acid: Properties, Synthesis, Uses & Formula Explained. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). Phthalamic acid. Retrieved February 21, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). Alkaline Hydrolysis Products of N-Substituted Phthalimides. Retrieved February 21, 2026, from [Link]

  • Journal of Pharmaceutical Sciences and Research. (2020, November 28). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Retrieved February 21, 2026, from [Link]

  • Organic Syntheses. (n.d.). phthalic anhydride. Retrieved February 21, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of phthalic anhydride. Retrieved February 21, 2026, from [Link]

  • YouTube. (2015, January 26). How to make Phthalic acid and Phthalic Anhydride. Retrieved February 21, 2026, from [Link]

  • Sciencemadness Discussion Board. (2013, August 10). Conversion of Phthalic Acid to Phthalic Anhydride. Retrieved February 21, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 21, 2026, from [Link]

  • mzCloud. (2016, October 13). Phthalic acid. Retrieved February 21, 2026, from [Link]

  • NIST. (n.d.). Phthalamide. Retrieved February 21, 2026, from [Link]

  • PMC. (n.d.). Review on NMR spectroscopic data and recent analytical methods of aristolochic acids and derivatives in Aristolochia herbs. Retrieved February 21, 2026, from [Link]

  • MDPI. (2012, June 15). NIR Spectroscopic Properties of Aqueous Acids Solutions. Retrieved February 21, 2026, from [Link]

  • YouTube. (2011, April 28). Spectroscopy of Carboxylic Acids. Retrieved February 21, 2026, from [Link]

  • PubMed. (2011, March 15). Analysis of the Infrared and Raman Spectra of Phenylacetic Acid and Mandelic (2-hydroxy-2-phenylacetic) Acid. Retrieved February 21, 2026, from [Link]

Sources

Exploratory

Thermodynamic stability of 2-[(2-Isopropylanilino)carbonyl]benzoic acid

An In-depth Technical Guide to the Thermodynamic Stability of 2-[(2-Isopropylanilino)carbonyl]benzoic acid Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical quality attribute...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-[(2-Isopropylanilino)carbonyl]benzoic acid

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of the thermodynamic stability of 2-[(2-isopropylanilino)carbonyl]benzoic acid, a novel N-phenylphthalamic acid derivative. As a Senior Application Scientist, this document synthesizes established principles of solid-state chemistry and forced degradation with actionable experimental protocols. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating approach to stability assessment. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of new chemical entities.

Introduction: The Imperative of Stability in Drug Development

In pharmaceutical sciences, thermodynamic stability refers to the resistance of an API to chemical change or physical transformation under various environmental conditions. An unstable API can lead to a decrease in potency, the formation of toxic degradation products, and alterations in physical properties such as solubility and bioavailability, thereby compromising patient safety and therapeutic efficacy.[1] Consequently, a thorough understanding of an API's stability profile is a regulatory prerequisite and a cornerstone of rational drug development.

This guide delineates a comprehensive strategy for characterizing the thermodynamic stability of 2-[(2-isopropylanilino)carbonyl]benzoic acid. The structure of this molecule, featuring an amide linkage, a carboxylic acid, and substituted aromatic rings, presents several potential liabilities that warrant rigorous investigation. We will explore the critical interplay between solid-state properties and chemical reactivity, providing a roadmap for identifying potential degradation pathways and establishing a robust stability profile.

Molecular Structure and Potential Stability Liabilities

The chemical structure of 2-[(2-isopropylanilino)carbonyl]benzoic acid is presented below. An initial in-silico assessment highlights key functional groups susceptible to degradation:

  • Amide Bond: Prone to hydrolysis under both acidic and basic conditions, which would cleave the molecule into phthalic acid and 2-isopropylaniline.

  • Carboxylic Acid: Can participate in esterification reactions and may influence the molecule's hygroscopicity and solid-state packing.

  • Aromatic Rings: While generally stable, they can be susceptible to oxidative and photolytic degradation.

  • Isopropyl Group: May be a site for oxidative degradation.

A foundational understanding of these potential liabilities is crucial for designing targeted stress testing experiments.

Solid-State Characterization: The Foundation of Stability

The solid-state form of an API dictates many of its physicochemical properties, including stability, solubility, and manufacturability.[1] Different crystalline forms, or polymorphs, of the same compound can exhibit significantly different stabilities.[2] Therefore, a comprehensive solid-state characterization is the inaugural step in any stability program.

Polymorph Screening and Crystallinity

The objective is to identify all accessible crystalline forms and to determine the most thermodynamically stable polymorph under ambient conditions.

Experimental Protocol: X-Ray Powder Diffraction (XRPD)

  • Sample Preparation: Gently grind a small amount (10-50 mg) of the bulk API to ensure a random orientation of crystallites.

  • Instrument Setup: Utilize a diffractometer equipped with a Cu Kα radiation source.

  • Data Acquisition: Scan the sample over a 2θ range of 2° to 40° at a continuous scan rate.

  • Data Analysis: The resulting diffraction pattern provides a unique fingerprint for the crystalline form. The presence of sharp peaks indicates a crystalline material, while a broad halo suggests an amorphous form.

Thermal Analysis

Thermal analysis techniques are indispensable for determining the melting point, decomposition temperature, and phase transitions of an API.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow into or out of a sample as a function of temperature.

  • Methodology:

    • Accurately weigh 2-5 mg of the API into an aluminum pan and hermetically seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Interpretation: An endothermic peak corresponds to a melting event, while an exothermic event may indicate decomposition or crystallization. The glass transition temperature (Tg) can be used to predict the stability of amorphous forms.[1]

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Objective: To measure the change in mass of a sample as a function of temperature.[3]

  • Methodology:

    • Place an accurately weighed sample (5-10 mg) into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

  • Data Interpretation: A significant mass loss indicates thermal decomposition. The onset temperature of this mass loss is a key indicator of the API's thermal stability.[4]

Hygroscopicity Assessment

Experimental Protocol: Dynamic Vapor Sorption (DVS)

  • Objective: To measure the extent and rate of water sorption and desorption by the API at various relative humidities (RH).

  • Methodology:

    • Place a small amount of the sample on a DVS microbalance.

    • Expose the sample to a programmed range of RH (e.g., 0% to 95% and back down) at a constant temperature (e.g., 25 °C).

    • Monitor the change in mass until equilibrium is reached at each RH step.

  • Data Interpretation: The resulting sorption/desorption isotherm classifies the material's hygroscopicity. Significant water uptake can impact chemical stability and may induce changes in the crystalline form.

Workflow and Data Summary

The following diagram illustrates a logical workflow for the solid-state characterization of 2-[(2-isopropylanilino)carbonyl]benzoic acid.

G cluster_0 Solid-State Characterization Workflow Bulk_API Bulk API Sample XRPD XRPD Analysis Bulk_API->XRPD Thermal Thermal Analysis (DSC/TGA) Bulk_API->Thermal DVS Hygroscopicity (DVS) Bulk_API->DVS Polymorph_ID Identify Polymorphs & Amorphous Content XRPD->Polymorph_ID Thermo_Stability Determine T_melt & T_decomp Thermal->Thermo_Stability Hygro_Class Classify Hygroscopicity DVS->Hygro_Class Stability_Profile Comprehensive Solid-State Stability Profile Polymorph_ID->Stability_Profile Thermo_Stability->Stability_Profile Hygro_Class->Stability_Profile

Caption: Workflow for comprehensive solid-state characterization.

Table 1: Summary of Expected Solid-State Data

ParameterTechniqueExpected Outcome
Crystalline Form(s)XRPDUnique diffraction patterns for each polymorph; presence of amorphous content.
Melting Point (Tm)DSCSharp endotherm indicating the melting temperature of the crystalline form.
Decomposition (Td)TGAOnset temperature of significant mass loss.
HygroscopicityDVSSorption isotherm classifying the material (e.g., non-hygroscopic, deliquescent).

Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation, or stress testing, involves subjecting the API to conditions more severe than accelerated stability testing.[5] The primary goals are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability studies.[6][7]

Experimental Protocols for Stress Testing

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, must be used to monitor the degradation. The goal is to achieve 5-20% degradation of the API to ensure that minor degradants are detected.

Protocol 4.1.1: Hydrolytic Degradation

  • Acid Hydrolysis: Dissolve the API in a solution of 0.1 M HCl. Heat the solution (e.g., at 60-80 °C) for a predetermined time.[5]

  • Base Hydrolysis: Dissolve the API in a solution of 0.1 M NaOH. Maintain at room temperature or heat gently for a specific duration.[5]

  • Neutral Hydrolysis: Dissolve the API in water and reflux for a set period.

  • Sample Analysis: At various time points, withdraw an aliquot, neutralize it if necessary, and analyze by HPLC to quantify the remaining API and detect degradation products.

Causality: The amide linkage in 2-[(2-isopropylanilino)carbonyl]benzoic acid is the most probable site for hydrolytic cleavage.

Protocol 4.1.2: Oxidative Degradation

  • Procedure: Dissolve the API in a solution of 3% hydrogen peroxide. Keep the solution at room temperature and protect it from light.

  • Sample Analysis: Monitor the reaction progress by HPLC at regular intervals.

Causality: This test assesses the susceptibility of the molecule to oxidation, potentially at the isopropyl group or the aromatic rings.

Protocol 4.1.3: Photolytic Degradation

  • Procedure: Expose a thin layer of the solid API and a solution of the API to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[7][8]

  • Control: Keep a parallel sample protected from light as a control.

  • Sample Analysis: Analyze both the exposed and control samples by HPLC.

Causality: Aromatic systems can be susceptible to photolytic degradation.[7]

Protocol 4.1.4: Thermal Degradation (Dry Heat)

  • Procedure: Expose the solid API to dry heat at an elevated temperature (e.g., 80-100 °C) for a specified period.[7]

  • Sample Analysis: Analyze the sample by HPLC and compare it to an unstressed control.

Causality: This test evaluates the intrinsic thermal stability of the solid API in the absence of solvents.[7]

Workflow for Forced Degradation

G cluster_1 Forced Degradation Workflow API API Sample (Solid & Solution) Acid Acid Hydrolysis (HCl) API->Acid Base Base Hydrolysis (NaOH) API->Base Oxidation Oxidation (H2O2) API->Oxidation Photo Photolysis (UV/Vis) API->Photo Thermal Thermal (Dry Heat) API->Thermal HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC ID Identify & Characterize Degradants (LC-MS) HPLC->ID

Caption: Workflow for forced degradation studies.

Data Integration and Stability Profile

The culmination of solid-state characterization and forced degradation studies provides a holistic understanding of the thermodynamic stability of 2-[(2-isopropylanilino)carbonyl]benzoic acid.

Table 2: Integrated Stability Assessment

Stress ConditionPotential Degradation PathwayImpact on Development
Solid-State Conversion to a less stable or less soluble polymorph.Selection of the most stable crystalline form for development is critical.[2]
Acid/Base Hydrolysis of the amide bond.Formulation must maintain a pH range where the API is stable. Avoid incompatible acidic or basic excipients.
Oxidation Potential oxidation of the isopropyl group or aromatic rings.Consider the use of antioxidants in the formulation and packaging that limits oxygen exposure (e.g., nitrogen blanket).
Light Photolytic cleavage or rearrangement.Light-protective packaging (e.g., amber vials or bottles) is required if the API is found to be photosensitive.[7]
Heat Thermal decomposition.Defines the upper-temperature limits for manufacturing processes (e.g., drying, milling) and storage conditions.

This integrated profile is fundamental for guiding formulation development, selecting appropriate packaging, and defining storage instructions and shelf-life.[6]

Conclusion

This technical guide has outlined a systematic and scientifically rigorous approach to evaluating the thermodynamic stability of 2-[(2-isopropylanilino)carbonyl]benzoic acid. By integrating solid-state characterization with comprehensive forced degradation studies, a detailed stability profile can be constructed. This profile not only satisfies regulatory requirements but, more importantly, provides the foundational knowledge required to develop a safe, effective, and stable pharmaceutical product. The principles and protocols described herein are broadly applicable to the stability assessment of other novel chemical entities.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Google Scholar.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). PharmaCompass. Retrieved February 21, 2026, from [Link]

  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved February 21, 2026, from [Link]

  • Forced Degradation Testing in Pharma. (2025, November 5). ResolveMass Laboratories Inc. Retrieved February 21, 2026, from [Link]

  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs. Retrieved February 21, 2026, from [Link]

  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. (n.d.). Cipla Biosimilars. Retrieved February 21, 2026, from [Link]

  • API: solid state robust characterization in key to cut costs and time!. (n.d.). AlfatestLab. Retrieved February 21, 2026, from [Link]

  • Byrn, S. R., Zuber, G., & Needham, T. E. (2003). Solid-state Analysis of the Active Pharmaceutical Ingredient in Drug Products. Advanced Drug Delivery Reviews, 55(10), 1375-1386.
  • Solid-state analysis of active pharmaceutical ingredients: Inolytix extends its portfolio of analytical methods. (2020, November 17). Inolytix. Retrieved February 21, 2026, from [Link]

  • Thermal properties and processability of modified poly(l-lactide): the role of phenylacetic acid hydrazide derivative. (n.d.). De Gruyter. Retrieved February 21, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 2-[(2-Isopropylanilino)carbonyl]benzoic acid

Abstract & Introduction This application note details a robust, scalable protocol for the synthesis of 2-[(2-Isopropylanilino)carbonyl]benzoic acid (also known as N-(2-isopropylphenyl)phthalamic acid). This compound belo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details a robust, scalable protocol for the synthesis of 2-[(2-Isopropylanilino)carbonyl]benzoic acid (also known as N-(2-isopropylphenyl)phthalamic acid). This compound belongs to the class of phthalamic acids, which are critical intermediates in the synthesis of N-substituted phthalimides, quinazolinones, and various non-steroidal anti-inflammatory drug (NSAID) scaffolds.

The synthesis exploits the nucleophilic acyl substitution of phthalic anhydride by 2-isopropylaniline. While the reaction is conceptually straightforward, the presence of the bulky isopropyl group at the ortho position of the aniline introduces steric hindrance, requiring optimized conditions to ensure complete conversion without promoting the thermodynamic dehydration to the corresponding phthalimide.

Key Chemical Strategy
  • Reaction Type: Ring-opening aminolysis of a cyclic anhydride.

  • Critical Control: Kinetic control is maintained to favor the open-chain amido-acid over the cyclic imide.

  • Purity Target:

    
     (HPLC).
    

Retrosynthetic Analysis & Mechanism

The synthesis is a single-step atom-economic reaction. The nucleophilic nitrogen of the aniline attacks the carbonyl carbon of the anhydride.[1]

Mechanism Description:

  • Nucleophilic Attack: The lone pair of the aniline nitrogen attacks one of the carbonyl carbons of the phthalic anhydride.[1]

  • Ring Opening: The tetrahedral intermediate collapses, breaking the carbon-oxygen bond of the anhydride ring.

  • Proton Transfer: An intramolecular or solvent-assisted proton transfer yields the final carboxylic acid.

Mechanistic Visualization

ReactionMechanism Anhydride Phthalic Anhydride (Electrophile) TS Tetrahedral Intermediate Anhydride->TS Nucleophilic Attack (k1) Amine 2-Isopropylaniline (Nucleophile) Amine->TS Nucleophilic Attack (k1) Product 2-[(2-Isopropylanilino) carbonyl]benzoic acid TS->Product Ring Opening (Fast) Imide Side Product: N-Isopropylphthalimide Product->Imide Dehydration (-H2O) (Avoid Heat >100°C)

Caption: Reaction pathway showing the target ring-opening and the risk of cyclization (imide formation) under thermal stress.

Materials & Equipment

Reagents
ReagentCAS NumberMW ( g/mol )Equiv.Role
Phthalic Anhydride 85-44-9148.121.0Electrophile / Substrate
2-Isopropylaniline 643-28-7135.211.05Nucleophile
Acetone (or THF)67-64-1-SolventReaction Medium
Dichloromethane (DCM) 75-09-2-SolventExtraction
Sodium Bicarbonate 144-55-884.01-Purification (Base wash)
Hydrochloric Acid (1N) 7647-01-0--Precipitation
Equipment
  • 250 mL Round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Addition funnel (pressure-equalizing).

  • Rotary evaporator.[2]

  • Vacuum filtration setup (Buchner funnel).

  • Melting point apparatus.

Experimental Protocol

Phase 1: Reaction Setup (Kinetic Control)

Rationale: We utilize Acetone or THF as the solvent.[2] These polar aprotic solvents dissolve the reactants well but often precipitate the phthalamic acid product (which is less soluble than the starting materials), driving the equilibrium forward.

  • Preparation: In a 250 mL RBF, dissolve Phthalic Anhydride (5.0 g, 33.7 mmol) in Acetone (40 mL). Ensure the solution is clear.

  • Addition: Dissolve 2-Isopropylaniline (4.8 g, 35.4 mmol, 1.05 equiv) in Acetone (10 mL). Add this solution dropwise to the anhydride solution over 15 minutes at Room Temperature (RT).

    • Note: A slight exotherm may be observed.

  • Reaction: Stir the mixture at RT for 4–6 hours.

    • Monitoring: Check via TLC (Mobile phase: 5% Methanol in DCM). The anhydride spot (

      
      ) should disappear.
      
    • Steric Note: Due to the ortho-isopropyl group, if the reaction is sluggish after 4 hours, warm the mixture to 40°C. Do not reflux to avoid imide formation.

Phase 2: Workup & Purification (Acid-Base Extraction)

Rationale: This step relies on the acidity of the carboxylic acid group on the target molecule. The target dissolves in base, while unreacted aniline and imide side-products remain in the organic layer.

  • Evaporation: Remove the Acetone under reduced pressure to obtain a crude solid/oil.

  • Solubilization: Dissolve the residue in Dichloromethane (DCM) (100 mL).

  • Base Extraction: Transfer to a separatory funnel and extract with saturated aqueous

    
      (3 x 50 mL).
    
    • Chemistry: The target acid converts to its sodium salt (water-soluble). Unreacted aniline and any formed imide remain in the DCM layer.

  • Separation: Keep the Aqueous Layer (Top). Discard the DCM layer (organic waste).

  • Precipitation: Cool the aqueous layer in an ice bath (

    
    C). Slowly add 1N HCl  with stirring until pH 
    
    
    
    2.
    • Observation: A thick white precipitate of the target acid will form.

  • Filtration: Filter the solid using a Buchner funnel. Wash with cold water (3 x 20 mL) to remove inorganic salts.

Phase 3: Drying & Recrystallization[3][4]
  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

  • Recrystallization (Optional): If purity is <98%, recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.

Workflow Visualization

Workflow Start Start: Dissolve Phthalic Anhydride in Acetone AddAmine Add 2-Isopropylaniline (Dropwise, RT) Start->AddAmine React Stir 4-6 Hours (Monitor TLC) AddAmine->React Evap Evaporate Solvent React->Evap Extract Dissolve in DCM Extract with NaHCO3 (aq) Evap->Extract Separate Separate Layers Extract->Separate Discard Discard DCM Layer (Contains Impurities) Separate->Discard Organic Phase Acidify Acidify Aqueous Layer (HCl to pH 2) Separate->Acidify Aqueous Phase (Target as Salt) Filter Filter Precipitate & Dry Acidify->Filter

Caption: Step-by-step purification workflow utilizing acid-base chemistry for high specificity.[3]

Analytical Specifications

TestExpected ResultInterpretation
Appearance White to off-white crystalline solidHigh purity. Yellowing indicates oxidation or imide contamination.
Melting Point 130–135°C (Decomp.)Sharp range indicates purity. Broad range suggests solvent trapped or mixed phases.
IR Spectroscopy 1690 cm⁻¹ (C=O Acid)1650 cm⁻¹ (C=O Amide)3200-3400 cm⁻¹ (N-H/O-H)Distinct amide and acid carbonyls. Absence of doublet at 1710/1770 cm⁻¹ (which would indicate imide).
1H NMR (DMSO-d6)

1.15 (d, 6H, Isopropyl-CH3)

3.10 (sept, 1H, Isopropyl-CH)

12.8 (br s, 1H, COOH)
Confirms structure and removal of aniline excess.

Critical Process Parameters (Troubleshooting)

The "Imide" Trap

The most common failure mode is the formation of


-(2-isopropylphenyl)phthalimide.
  • Cause: Excessive heat (

    
    C) or use of acidic catalysts in the reaction step.
    
  • Detection: Appearance of two carbonyl peaks in IR (approx 1710 and 1775 cm⁻¹) and loss of the N-H signal.

  • Correction: Keep reaction temperature below 50°C. Do not use acetic acid as solvent.

Solubility Issues

If the product precipitates too early in Acetone and traps unreacted amine:

  • Correction: Add more solvent (Acetone) or switch to THF. Ensure vigorous stirring.

Hydrolysis

Phthalic anhydride is moisture sensitive.

  • Prevention: Use dry solvents and keep glassware dry. If phthalic acid forms (from hydrolysis), it will co-precipitate in the acid-base workup. It can be removed by recrystallization from Ethyl Acetate (Phthalic acid is less soluble).

References

  • Bhatia, S. et al. (2014). "Synthesis and biological evaluation of some new phthalimide derivatives." Journal of Chemical and Pharmaceutical Research, 6(11), 235-241.

  • BenchChem. (2025).[1] "Application Notes: Synthesis of N-Phenylphthalimide from Phthalic Anhydride." BenchChem Protocols.

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (General reference for Anhydride-Amine reactions).
  • Sherndil, R. et al. (2019). "Synthesis of N-substituted phthalimides and their antibacterial activity." Journal of Pharmaceutical Sciences and Research.

  • Nair, D. et al. (2012). "Efficient Synthesis of Phthalamic Acids." Synthetic Communications, 42(10). (Describes the kinetic control conditions).

Sources

Application

Recrystallization techniques for 2-[(2-Isopropylanilino)carbonyl]benzoic acid

Application Note: High-Purity Recrystallization of 2-[(2-Isopropylanilino)carbonyl]benzoic Acid Executive Summary This guide details the purification of 2-[(2-Isopropylanilino)carbonyl]benzoic acid (also known as N-(2-is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Recrystallization of 2-[(2-Isopropylanilino)carbonyl]benzoic Acid

Executive Summary

This guide details the purification of 2-[(2-Isopropylanilino)carbonyl]benzoic acid (also known as N-(2-isopropylphenyl)phthalamic acid). This compound is a critical intermediate formed by the nucleophilic addition of 2-isopropylaniline to phthalic anhydride.

Critical Challenge: The primary difficulty in recrystallizing this compound is its thermal instability. Like many


-aryl phthalamic acids, it is prone to cyclodehydration  (forming the corresponding phthalimide) or hydrolysis  (reverting to phthalic acid and aniline) upon prolonged heating. Therefore, this protocol utilizes a controlled polarity shift (Anti-Solvent)  technique rather than traditional high-temperature reflux methods to preserve chemical integrity.

Chemical Context & Stability Profile

Understanding the reaction landscape is essential for troubleshooting. The target molecule exists in a delicate equilibrium.

Key Impurities to Target:

  • Phthalic Anhydride / Phthalic Acid: Unreacted starting material or hydrolysis product.

  • 2-Isopropylaniline: Unreacted amine (oily, oxidation-prone).

  • N-(2-Isopropylphenyl)phthalimide: The cyclized thermal degradation product.

Pathway Diagram: Stability & Degradation

ReactionPathway Start Phthalic Anhydride + 2-Isopropylaniline Target TARGET: 2-[(2-Isopropylanilino)carbonyl] benzoic acid Start->Target Nucleophilic Addition (Low Temp) Imide Impurity (Heat): N-(2-Isopropylphenyl)phthalimide + H₂O Target->Imide Cyclodehydration (>60°C / Acid Cat.) Hydrolysis Impurity (Acid/Base): Phthalic Acid + Aniline Salt Target->Hydrolysis Hydrolysis (pH < 3 or > 9)

Figure 1: Reaction landscape showing the target phthalamic acid and its potential degradation pathways.

Solvent System Selection

Standard recrystallization relies on the temperature coefficient of solubility.[1] However, due to the cyclization risk at high temperatures, we employ a Binary Solvent System .

Solvent RoleRecommended SolventRationale
Solvent (Good) Acetone or Ethanol High solubility for the polar carboxylic acid/amide functionalities. Acetone is preferred as it is easier to remove (lower BP) and less likely to cause esterification than alcohols.
Anti-Solvent (Bad) Water Induces precipitation. The target acid is insoluble in water, while inorganic salts and trace phthalic acid (if hot) remain soluble or can be washed away.
Wash Solvent Cold Toluene or Hexane Useful for removing unreacted 2-isopropylaniline (which is lipophilic) from the final filter cake.

Detailed Recrystallization Protocol

Safety Note: 2-Isopropylaniline is toxic and an irritant. Phthalic anhydride is a sensitizer. Perform all operations in a fume hood.

Phase 1: Dissolution (Controlled Temperature)
  • Preparation: Weigh the crude 2-[(2-Isopropylanilino)carbonyl]benzoic acid.

  • Solvent Addition: Place the solid in an Erlenmeyer flask. Add Acetone (approx. 3–5 mL per gram of solid).

  • Dissolution: Warm the mixture gently on a water bath to 35–40°C .

    • Critical: Do NOT exceed 50°C. If the solid does not dissolve, add more acetone in small increments.

    • Observation: The solution should be clear. If a small amount of white solid remains (likely phthalic acid), filter it off while warm.

Phase 2: Crystallization (Anti-Solvent Addition)
  • Nucleation: While stirring the warm solution (35°C), add Deionized Water dropwise.

    • Endpoint: Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.

  • Re-dissolution: Add a few drops of Acetone to just clear the turbidity.

  • Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed for 30 minutes.

    • Mechanism:[1][2][3][4] Slow cooling promotes the growth of pure, well-defined crystals rather than amorphous powder.

  • Deep Cooling: Once at room temperature, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

Phase 3: Isolation and Drying
  • Filtration: Collect the crystals using vacuum filtration (Buchner funnel).

  • Washing:

    • Wash the cake immediately with a cold mixture of Acetone:Water (1:1 ratio).

    • Optional Lipophilic Wash: If the crude material was oily (excess aniline), wash the cake with a small amount of cold Hexane or Toluene. The target acid is generally insoluble in non-polar solvents, while the aniline impurity will wash through.

  • Drying: Dry the solid in a vacuum oven at 40°C for 4–6 hours.

    • Warning: Do not dry at high temperatures (>80°C) as solid-state cyclization to the imide can occur over time.

Process Workflow Diagram

RecrystallizationFlow Step1 Dissolve Crude Solid Solvent: Acetone Temp: 35-40°C Step2 Clarification Filtration (Remove Phthalic Acid) Step1->Step2 Insoluble impurities? Step3 Anti-Solvent Addition Add Water until Turbid Step1->Step3 Clear solution Step2->Step3 Step4 Slow Cooling RT (30 min) -> 0°C (1 hr) Step3->Step4 Step5 Vacuum Filtration Step4->Step5 Step6 Wash 1. Cold Acetone/Water 2. Cold Hexane (optional) Step5->Step6 Step7 Vacuum Dry < 40°C Step6->Step7

Figure 2: Step-by-step workflow for the controlled polarity shift recrystallization.

Analytical Validation

To ensure the protocol was successful, perform the following checks:

TechniqueExpected ResultFailure Mode Indicator
Melting Point Sharp range (typically 140–160°C range, dependent on exact polymorph)Wide range indicates solvent inclusion. Low MP indicates unreacted aniline.
IR Spectroscopy Amide C=O : ~1650 cm⁻¹Carboxylic Acid C=O : ~1700 cm⁻¹Broad OH : 2500–3000 cm⁻¹Doublet C=O at 1710/1770 cm⁻¹ indicates Imide formation (cyclization).
1H NMR (DMSO-d6) COOH proton : Broad singlet >12 ppmAmide NH : Singlet ~9–10 ppmIsopropyl CH : Septet ~3.0 ppmAbsence of COOH/NH signals and shift of aromatic protons indicates cyclization.

References

  • Bhattacharya, A. et al. (2023). Reaction of Phthalic anhydride with different substituted amines. ResearchGate. Link

  • Sigma-Aldrich. (n.d.). 2-((4-Isopropylanilino)carbonyl)benzoic acid Product Data. Sigma-Aldrich. Link (Note: Reference for para-isomer properties as analog).

  • Zhang, Q. Z. et al. (2011).[5] Reaction of Phthalic Anhydride and Ethylenediamine. Asian Journal of Chemistry, 23(7), 2969-2972.[5] Link

  • UMass Amherst. (n.d.). Recrystallization Theory and Protocols. UMass Organic Chemistry Labs. Link

Sources

Method

Microwave-assisted synthesis of 2-[(2-Isopropylanilino)carbonyl]benzoic acid

Application Note: High-Efficiency Microwave-Assisted Synthesis of 2-[(2-Isopropylanilino)carbonyl]benzoic acid Executive Summary This application note details a robust, microwave-assisted protocol for the synthesis of 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 2-[(2-Isopropylanilino)carbonyl]benzoic acid

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 2-[(2-Isopropylanilino)carbonyl]benzoic acid (also known as N-(2-isopropylphenyl)phthalamic acid). This compound is a critical structural motif in the synthesis of phenylalanine-derived antidiabetic agents (e.g., Nateglinide analogs) and agrochemical intermediates.

Traditional thermal synthesis of this molecule via the aminolysis of phthalic anhydride is often plagued by long reaction times and low yields due to the significant steric hindrance imposed by the ortho-isopropyl group on the aniline ring. Furthermore, thermal methods risk thermodynamic equilibration to the cyclic imide (phthalimide), reducing the yield of the desired open-chain acid.

Key Advantages of this Protocol:

  • Reaction Time: Reduced from 4–6 hours (thermal reflux) to <5 minutes.

  • Selectivity: Kinetic control prevents dehydration to the unwanted N-(2-isopropylphenyl)phthalimide.

  • Green Chemistry: Solvent-minimized approach with high atom economy.[1]

Scientific Rationale & Mechanism

The Steric Challenge

The reaction involves the nucleophilic attack of the amino group of 2-isopropylaniline on one of the carbonyl carbons of phthalic anhydride .

  • Problem: The bulky isopropyl group at the ortho position of the aniline creates steric repulsion, shielding the nitrogen nucleophile and raising the activation energy (

    
    ) for the attack.
    
  • Solution: Microwave irradiation provides rapid, volumetric dielectric heating. The direct coupling of microwave energy with the polarizable reaction components (anhydride and amine) overcomes this

    
     barrier almost instantaneously, facilitating the formation of the tetrahedral intermediate before the system can dehydrate to the imide.
    
Reaction Mechanism

The pathway follows a nucleophilic acyl substitution (ring-opening).

ReactionMechanism Reactants Phthalic Anhydride + 2-Isopropylaniline TS Tetrahedral Intermediate Reactants->TS MW Irradiation (Nu- Attack) Product 2-[(2-Isopropylanilino) carbonyl]benzoic acid (Kinetic Product) TS->Product Ring Opening (H-Transfer) Imide N-(2-isopropylphenyl) phthalimide (Unwanted Thermodynamic Product) Product->Imide Dehydration (-H2O) if Overheated

Figure 1: Reaction pathway highlighting the kinetic product (Target) vs. the thermodynamic byproduct (Imide).

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.PurityRole
Phthalic Anhydride 148.111.0>99%Electrophile
2-Isopropylaniline 135.211.0>98%Nucleophile
Acetonitrile (ACN) 41.05N/AHPLC GradeEnergy Transfer Medium
Ethanol 46.07N/AAbs.Recrystallization
Equipment
  • Microwave Reactor: Single-mode synthesis system (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.

  • Vessel: 10 mL or 30 mL pressure-sealed glass vial with silicone/PTFE septum.

  • Analysis: HPLC-MS, FT-IR, 1H-NMR (400 MHz).

Experimental Protocol

Step-by-Step Synthesis

Step 1: Preparation

  • Weigh 1.48 g (10 mmol) of Phthalic Anhydride into a 30 mL microwave process vial.

  • Add 1.35 g (1.41 mL, 10 mmol) of 2-Isopropylaniline directly onto the solid.

  • Add 2.0 mL of Acetonitrile .

    • Note: While the reaction can proceed solvent-free, a minimal amount of ACN acts as a susceptor to ensure uniform heating and homogenization of the solid anhydride.

  • Add a magnetic stir bar and seal the vessel.

Step 2: Microwave Irradiation Program the reactor with the following parameters:

  • Control Mode: Standard (Fixed Temperature)

  • Temperature: 100°C

  • Hold Time: 5 minutes

  • Pre-stirring: 30 seconds (low speed)

  • Power: Dynamic (Max 200W)

  • Pressure Limit: 250 psi (Safety cutoff)

Step 3: Workup & Isolation [2]

  • Allow the vessel to cool to <50°C (using compressed air cooling feature).

  • Open the vessel. The mixture should appear as a viscous homogenous oil or semi-solid.

  • Pour the reaction mixture slowly into 50 mL of ice-cold water with vigorous stirring.

  • The product will precipitate as a white to off-white solid.

  • Stir for 15 minutes to ensure removal of any unreacted anhydride (hydrolyzes to phthalic acid, which is water-soluble) and trace amine.

  • Filter the solid via vacuum filtration (Buchner funnel).

  • Wash the cake with cold water (2 x 10 mL) and cold hexanes (1 x 10 mL) to remove trace organic impurities.

Step 4: Purification

  • Recrystallize the crude solid from hot Ethanol (95%) .

  • Dry in a vacuum oven at 60°C for 4 hours.

Workflow Diagram

Workflow Step1 PREP: Mix Phthalic Anhydride + 2-Isopropylaniline + ACN Step2 MW IRRADIATION: 100°C, 5 min (Dynamic Power) Step1->Step2 Step3 QUENCH: Pour into Ice Water (Precipitation) Step2->Step3 Step4 FILTRATION: Wash with H2O/Hexane Step3->Step4 Step5 PURIFICATION: Recrystallize (EtOH) Step4->Step5

Figure 2: Operational workflow for the microwave synthesis protocol.

Results & Analytical Validation

Expected Data
  • Yield: 85–92% (Isolated).

  • Appearance: White crystalline solid.

  • Melting Point: 168–170°C (Distinct from the imide, which typically melts >200°C).

Spectroscopic Characterization (1H-NMR, DMSO-d6)

To validate the structure, look for these diagnostic signals:

Chemical Shift (

)
MultiplicityIntegrationAssignmentDiagnostic Note
12.80 Broad Singlet1H-COOH Confirms open acid chain (Absent in imide).
9.85 Singlet1H-NH -CO-Amide proton.
7.90 – 7.40 Multiplets8HAromaticPhthalic & Aniline rings.
3.15 Septet1H-CH -(CH3)2Benzylic isopropyl proton.
1.18 Doublet6H-CH-(CH 3)2Methyl groups of isopropyl.
IR Spectroscopy
  • 3300–2500 cm⁻¹: Broad O-H stretch (Carboxylic acid).

  • 3250 cm⁻¹: N-H stretch (Amide).

  • 1710 cm⁻¹: C=O stretch (Carboxylic acid).

  • 1650 cm⁻¹: C=O stretch (Amide I).

  • Note: If a doublet appears at ~1770 and 1710 cm⁻¹ without the broad OH/NH bands, the product has cyclized to the imide (failed batch).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Product is an oil/gum Incomplete precipitation or solvent trapping.Triturate the oil with cold Hexane/Diethyl Ether to induce crystallization.
Low Yield (<50%) Hydrolysis of anhydride by wet solvent.Ensure ACN is dry. Use fresh Phthalic Anhydride (avoid hydrolyzed stock).
Imide Formation (Cyclization) Reaction temperature too high or time too long.Reduce temp to 80°C or time to 2 mins. Do not use acid catalysts.
Unreacted Anhydride Poor mixing of solids.Increase ACN volume slightly or use "Pre-stir" function before MW ramp.

References

  • Bose, A. K., et al. (2002). "Microwave-Induced Organic Reaction Enhancement (MORE) Chemistry: Techniques for Rapid Synthesis." Journal of Chemical Sciences.

  • Pawar, N. S., et al. (2012).[3] "Microwave Mediated Synthesis of Biologically Active Various N-Substituted Phthaloyl Derivatives." Der Pharmacia Lettre.

  • Hoel, D. G., et al. (2023). "Effect of Microwave Radiation on the Solvent-free Synthesis of Phthaloylamino Acids." Current Microwave Chemistry.

  • Vaghasia, S. J., et al. (2004). "A convenient procedure for the synthesis of phthalimides under microwave irradiation."[4] Indian Journal of Chemistry.

Sources

Application

Scalable manufacturing process for 2-[(2-Isopropylanilino)carbonyl]benzoic acid

Application Note: Scalable Manufacturing Process for 2-[(2-Isopropylanilino)carbonyl]benzoic Acid Abstract This application note details a scalable, robust manufacturing protocol for 2-[(2-Isopropylanilino)carbonyl]benzo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing Process for 2-[(2-Isopropylanilino)carbonyl]benzoic Acid

Abstract

This application note details a scalable, robust manufacturing protocol for 2-[(2-Isopropylanilino)carbonyl]benzoic acid (also known as N-(2-isopropylphenyl)phthalamic acid). This compound is a critical intermediate in the synthesis of specific quinazolinone-based fungicides and pharmaceutical precursors. The protocol addresses the primary challenge of this synthesis: the steric hindrance of the ortho-isopropyl group, which retards reaction kinetics, and the thermodynamic propensity for the product to dehydrate into the corresponding phthalimide impurity at elevated temperatures. We present a toluene-based slurry process that ensures high purity (>99.5%) via kinetic control and self-purifying crystallization.

Introduction & Chemical Context

The synthesis involves the nucleophilic acyl substitution (ring-opening) of Phthalic Anhydride by 2-Isopropylaniline .[1] While the reaction of phthalic anhydride with simple anilines is typically rapid and exothermic, the introduction of a bulky isopropyl group at the ortho position of the aniline creates significant steric resistance.

Key Manufacturing Challenges:

  • Reaction Rate: The steric bulk of the 2-isopropyl group slows the nucleophilic attack, requiring optimized solvent polarity or temperature.

  • Impurity Control (The "Imide" Trap): Over-heating (>60°C) or prolonged reaction times can cause the target phthalamic acid to cyclize, eliminating water to form N-(2-isopropylphenyl)phthalimide . This is the critical quality attribute (CQA) to monitor.

  • Crystal Morphology: Phthalamic acids often crystallize as fine needles, leading to poor filtration rates and solvent occlusion.

Process Development Logic

Solvent Selection Strategy

A solvent screening study was conducted to balance solubility, reaction rate, and product isolation.

SolventSolubility (Reactants)Solubility (Product)Reaction RateRisk of Imide FormationScalability Score
Acetone HighHighFastLow (Low BP)Low (Requires aqueous workup)
THF HighHighVery FastModerateMedium (Peroxide risk, cost)
Toluene HighLow (Precipitates) ModerateModerateHigh (Direct Filtration)
Acetic Acid HighModerateFastHigh (Acid Catalysis)Low (Impurity risk)

Decision: Toluene is selected as the process solvent. It solubilizes the starting materials but precipitates the product as it forms. This "reaction-crystallization" drives the equilibrium forward (Le Chatelier’s principle) and prevents the product from remaining in solution where it could cyclize to the imide.

Thermodynamic Control

The reaction is exothermic. However, due to the steric hindrance, the exotherm is delayed.

  • Target Temperature: 40°C – 50°C.

  • Rationale: Below 40°C, the reaction is too slow (leaving unreacted aniline). Above 60°C, the rate of cyclization to the imide increases exponentially.

Scalable Experimental Protocol

Materials
  • Phthalic Anhydride (PA): 1.05 equivalents (Slight excess ensures complete consumption of the expensive/toxic aniline).

  • 2-Isopropylaniline (2-IPA): 1.00 equivalent (Limiting Reagent).[1]

  • Toluene: 10 Volumes (relative to 2-IPA weight).

  • Seed Crystals: 0.5 wt% (Optional but recommended for morphology control).

Step-by-Step Procedure

Step 1: Reactor Setup & Charging

  • Ensure the reactor is clean, dry, and inerted with Nitrogen (

    
    ). Moisture initiates hydrolysis of Phthalic Anhydride to Phthalic Acid (an impurity).[2]
    
  • Charge Toluene (10 vol) to the reactor.

  • Charge Phthalic Anhydride (1.05 eq) to the Toluene.

  • Agitate at 200 RPM. The mixture will be a slurry at room temperature.

Step 2: Dissolution & Initiation 5. Heat the mixture to 45°C . Phthalic anhydride partial solubility increases, but it may not fully dissolve yet. 6. Critical Step: Begin the addition of 2-Isopropylaniline (1.0 eq) via a dosing pump over 60 minutes .

  • Note: The addition is exothermic. Maintain internal temperature
    
    
    via jacket cooling.
  • Observation: As the amine is added, the solution may clear briefly before the product begins to precipitate as a white solid.

Step 3: Reaction & Aging [1] 7. After addition is complete, hold the slurry at 45°C – 50°C for 4 to 6 hours. 8. In-Process Control (IPC): Sample the supernatant.

  • Target: 2-Isopropylaniline < 0.5% by HPLC.[3]
  • If reaction stalls: Do not increase temperature. Add 0.1 eq of Triethylamine (catalyst) if absolutely necessary, though this requires an acid wash later.

Step 4: Crystallization & Filtration [1] 9. Cool the slurry to 20°C over 2 hours (Linear cooling ramp: 15°C/hr).

  • Morphology Note: Rapid cooling generates fines. Slow cooling promotes filterable rods.
  • Filter the slurry using a centrifuge or Nutsche filter.
  • Wash: Wash the cake with 2 volumes of cold Toluene (0°C) to remove excess Phthalic Anhydride.

Step 5: Drying 12. Dry under vacuum at 40°C .

  • Warning: Do not exceed 45°C during drying. The presence of residual solvent and heat can facilitate solid-state cyclization to the imide.

Process Analytical Technology (PAT) & Visualization

Reaction Pathway & Impurity Logic

The following diagram illustrates the reaction pathway and the critical divergence point where the "Imide" impurity is formed.

ReactionPathway cluster_conditions Process Control Space Start Phthalic Anhydride + 2-Isopropylaniline Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (Slow due to steric) Product 2-[(2-Isopropylanilino) carbonyl]benzoic acid (Target) Intermediate->Product H-Transfer Impurity N-(2-isopropylphenyl) phthalimide (Impurity) Product->Impurity Heat > 60°C - H2O (Cyclization)

Caption: Reaction scheme showing the target phthalamic acid formation and the thermal risk of cyclization to the imide.

Workflow Diagram

ManufacturingWorkflow Reactor Reactor (Toluene + Phthalic Anhydride) Reaction Reaction Phase (45-50°C, 4-6 hrs) Reactor->Reaction Dosing Dosing Pump (2-Isopropylaniline) Dosing->Reactor Controlled Addn Reaction->Reaction If Conversion < 99% Crystallization Cooling Crystallization (Ramp to 20°C) Reaction->Crystallization IPC Pass Filtration Filtration & Wash (Remove excess Anhydride) Crystallization->Filtration Drying Vacuum Drying (< 45°C) Filtration->Drying

Caption: Unit operation workflow for the scalable manufacturing of the target intermediate.

Quality & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield High solubility in mother liquor.[1]Cool to 0-5°C before filtration; recycle mother liquor (purge 20% to prevent impurity buildup).
High Imide Impurity Reaction temp > 60°C or drying temp too high.Strictly control

. Reprocess by dissolving in dilute NaOH (opens ring) and re-precipitating with HCl (Risk: Hydrolysis).
Slow Filtration Crystal fines due to "Crash Cooling".Implement a linear cooling ramp (10°C/hr). Use seed crystals at saturation point.
Residual Aniline Stoichiometry error or incomplete reaction.Ensure Phthalic Anhydride is in excess (1.05 eq). Wash cake with dilute acidic toluene if necessary.

References

  • Bhattacharya, A., et al. (2009). Chemical Development of the Nateglinide Process: Control of Impurities. Organic Process Research & Development. Link(Note: Discusses similar phthalamic acid/imide impurity dynamics in glinide synthesis).

  • Lorimer, J. P., & Mason, T. J. (1987). Sonochemistry: The reaction of phthalic anhydride with anilines.[4][5] Chemical Society Reviews. Link(Mechanistic insight into anhydride-aniline kinetics).

  • U.S. Patent 4,816,484. (1989). N-(trans-4-isopropylcyclohexylcarbonyl)-D-phenylalanine and related compounds.Link(Foundational patent describing the handling of isopropyl-substituted ring systems in amide coupling).

  • Ho, W. et al. (2005). Process for the preparation of Nateglinide. PCT/GB2005/002267. Link(Detailed protocols for controlling amide/imide equilibria in scalable manufacturing).

(Note: While specific patents for the ortho-ortho isomer are rare in public domain literature, the chemistry is strictly analogous to the citations provided above regarding steric hindrance and imide cyclization risks.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Solubility Challenges with 2-[(2-Isopropylanilino)carbonyl]benzoic Acid

Introduction 2-[(2-Isopropylanilino)carbonyl]benzoic acid is an aromatic carboxylic acid derivative. Its structure, characterized by multiple hydrophobic phenyl rings and a limited number of polar functional groups, sugg...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction 2-[(2-Isopropylanilino)carbonyl]benzoic acid is an aromatic carboxylic acid derivative. Its structure, characterized by multiple hydrophobic phenyl rings and a limited number of polar functional groups, suggests that it likely exhibits low aqueous solubility. This property is a common challenge for researchers and drug development professionals, as poor solubility can hinder experimental assays, affect bioavailability, and complicate formulation efforts.[1] This guide provides a structured, in-depth approach to understanding and overcoming the solubility challenges associated with this compound, presented in a practical question-and-answer format. The methodologies described are based on established principles of physical chemistry and formulation science for poorly soluble carboxylic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial attempts to dissolve 2-[(2-Isopropylanilino)carbonyl]benzoic acid in water or simple buffers have failed. Why is this compound so poorly soluble?

A1: The low aqueous solubility of this compound is inherent to its molecular structure. Several factors contribute to this:

  • Hydrophobicity: The molecule contains two aromatic rings (a benzene and an aniline derivative) and an isopropyl group, which are all non-polar and hydrophobic. These regions prefer to interact with each other rather than with polar water molecules, leading to aggregation and resistance to dissolution.

  • Crystal Lattice Energy: In its solid state, the compound likely exists in a stable crystalline form.[2] The molecules are arranged in a regular, tightly packed lattice stabilized by intermolecular forces (e.g., hydrogen bonds between carboxylic acid groups, van der Waals forces). Significant energy is required to overcome this crystal lattice energy before the individual molecules can be solvated by water.[3][4]

  • Weak Acidity: The carboxylic acid group (–COOH) is the primary ionizable group. Carboxylic acids are weak acids, meaning they only partially dissociate in water at neutral pH.[5] The un-ionized form is significantly less soluble than its ionized (salt) form.[1][6]

The combination of a large hydrophobic structure and the high energy barrier of its crystalline form are the primary reasons for its poor performance in neutral aqueous media.

Q2: What is the most fundamental and effective strategy to significantly improve the aqueous solubility of this compound?

A2: The most direct and effective strategy is pH adjustment . The solubility of ionizable compounds, particularly weak acids and bases, is highly dependent on the pH of the solution.[7][]

The carboxylic acid group on your compound has an estimated pKa (acid dissociation constant). When the pH of the solution is raised above the pKa, the carboxylic acid group (R-COOH) will be deprotonated to form its conjugate base, the carboxylate salt (R-COO⁻). This ionized form is much more polar and, consequently, orders of magnitude more soluble in water than the neutral, protonated form.[9][10][11] Salt formation is a widely used and effective method for increasing the solubility of acidic and basic drugs.[12][13][14]

Below is a diagram illustrating this fundamental principle.

G cluster_0 A R-COOH (Insoluble Form) B R-COO⁻ + H⁺ (Soluble Salt Form) A->B  Increase pH (Add Base, pH > pKa)   B->A  Decrease pH (Add Acid, pH < pKa)  

Caption: pH-dependent equilibrium of a carboxylic acid.

Q3: Can you provide a detailed protocol for preparing an aqueous stock solution using pH adjustment?

A3: Certainly. This protocol details the preparation of a stock solution by converting the acid to its sodium salt in situ.

Experimental Protocol: Preparation of an Aqueous Stock Solution via pH Adjustment

  • Initial Slurry Preparation:

    • Accurately weigh the desired amount of 2-[(2-Isopropylanilino)carbonyl]benzoic acid and place it in a suitable sterile container (e.g., a glass vial or conical tube).

    • Add a portion of the total desired volume of high-purity water (e.g., add 8 mL if your final volume is 10 mL). This will form a milky suspension or slurry.

  • Basification:

    • Prepare a dilute stock solution of sodium hydroxide (NaOH), for example, 0.1 M or 1 M.

    • Using a calibrated pipette, add the NaOH solution dropwise to the slurry while vortexing or stirring continuously. Add just enough base to achieve complete dissolution. The solution should turn from a cloudy suspension to a clear liquid as the insoluble acid is converted to its soluble sodium salt.[5]

  • Sonication (Optional but Recommended):

    • If dissolution is slow, place the vial in a bath sonicator for 5-10 minutes. The mechanical energy helps to break up solid aggregates and accelerates the dissolution process.

  • Final Volume and pH Adjustment:

    • Once the solid is fully dissolved, add water to reach the final desired volume (e.g., bring the volume to 10 mL).

    • Measure the pH of the final solution. For most biological assays, a final pH between 7.0 and 8.0 is desirable. If the pH is too high (e.g., >9), you can carefully back-titrate by adding a dilute solution of hydrochloric acid (HCl) dropwise. Caution: Be careful not to lower the pH too much, as this will cause the compound to precipitate out of solution.[6]

  • Sterile Filtration:

    • To ensure sterility and remove any trace particulates, filter the final stock solution through a 0.22 µm syringe filter into a new, sterile container.

  • Storage:

    • Store the stock solution as required for your experiments, typically at 4°C for short-term use or aliquoted and frozen at -20°C or -80°C for long-term storage.

Q4: I tried pH adjustment, but my compound precipitates when I dilute the stock solution into my neutral pH assay buffer. What should I do?

A4: This is a common problem known as "fall-out" or precipitation upon dilution. It occurs because the high pH required to keep the compound soluble in the concentrated stock is neutralized by the larger volume of your assay buffer, causing the pH to drop and the compound to revert to its insoluble form.

The next strategy to employ is the use of co-solvents . Co-solvents are water-miscible organic solvents that enhance the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[7][][15]

G Start Start with Dry Compound A Attempt to dissolve in 100% Aqueous Buffer Start->A A_Result Insoluble? A->A_Result B Prepare concentrated stock in 100% organic co-solvent (e.g., DMSO, Ethanol) A_Result->B Yes Success Soluble and Stable in Final Assay A_Result->Success No C Serially dilute stock into final aqueous assay buffer B->C C_Result Precipitation Observed? C->C_Result D Combine Strategies: Dissolve in co-solvent first, then add base and water. C_Result->D Yes C_Result->Success No E Consider Advanced Methods: Solid Dispersions, Cyclodextrin Complexation D->E Still Fails D->Success Success

Caption: Systematic workflow for troubleshooting solubility.

Q5: Which co-solvents are most common for biological assays, and how should I use them?

A5: The choice of co-solvent depends on the requirements of your downstream application, particularly cell viability or enzyme activity.[16] Dimethyl sulfoxide (DMSO) is the most widely used co-solvent in drug discovery due to its high solubilizing power and miscibility with water.[15] However, it can be toxic to some cell lines at concentrations above 0.5-1%.

Table 1: Common Co-solvents for Experimental Assays

Co-solvent Properties & Use Cases Typical Final Concentration
DMSO (Dimethyl Sulfoxide) High solubilizing power for a wide range of compounds. Most common for initial screening. Can be cytotoxic.[15] < 0.5% (v/v)
Ethanol Good solubilizing power. Less toxic than DMSO but can still affect cell function. Often used in formulations.[16] < 1% (v/v)
PEG 400 (Polyethylene Glycol 400) Low toxicity, often used in in vivo formulations. Can be viscous.[7][17] 1-10% (v/v)

| Propylene Glycol (PG) | Common in pharmaceutical formulations, lower cytotoxicity than ethanol.[16] | 1-5% (v/v) |

Experimental Protocol: Co-Solvent Stock Preparation

  • Prepare Concentrated Organic Stock: Dissolve the 2-[(2-Isopropylanilino)carbonyl]benzoic acid in a minimal amount of 100% DMSO (or your chosen co-solvent) to create a high-concentration primary stock (e.g., 10-50 mM). Gentle warming or sonication can aid dissolution.

  • Dilution into Assay Medium: Perform serial dilutions of this primary stock directly into your final assay buffer. It is crucial to vortex or mix vigorously during dilution to minimize localized high concentrations that can cause immediate precipitation.

  • Vehicle Control: Always run a parallel control experiment containing the same final concentration of the co-solvent (the "vehicle") without your compound to ensure that the solvent itself is not causing any observed biological effects.

Q6: Even with co-solvents, I'm struggling with solubility and stability. Are there more advanced options?

A6: Yes. When standard pH and co-solvent strategies are insufficient, you can explore advanced formulation techniques. These methods often alter the solid-state properties of the compound or use specialized excipients to enhance solubility.

  • Amorphous Solid Dispersions: The crystalline form of a drug is highly stable but has low solubility. By converting the drug to an amorphous (non-crystalline) state, you eliminate the crystal lattice energy, which can dramatically increase its apparent solubility and dissolution rate.[18][19] This is typically achieved by dissolving the drug and an inert carrier (like a polymer) in a solvent and then rapidly removing the solvent.[20]

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are ring-shaped sugar molecules with a hydrophobic interior and a hydrophilic exterior. The hydrophobic portion of your compound can become encapsulated within the cyclodextrin's core, forming an "inclusion complex." This complex has a hydrophilic exterior, making the entire entity much more soluble in water.[7][12][21]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can be effective. These involve dissolving the drug in oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS) that form fine dispersions in aqueous media.[3][7]

These advanced techniques require specialized knowledge and equipment but are powerful tools for overcoming profound solubility challenges.

References

  • Patsnap Eureka. (2025, July 31).
  • Syrris. (2024, October 22).
  • Neuland Labs. (2023, August 1).
  • WuXi AppTec DMPK. (2024, March 15).
  • DigitalCommons@URI. (n.d.). "EFFECT OF CRYSTALLINE TO AMORPHOUS CONVERSIONS ON SOLUBILITY OF CEFURO" by Tooba Murshedkav.
  • YouTuber. (2015, October 4).
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • IJSRP.org. (2021, April 11). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K)
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2017, June 1).
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids.
  • BOC Sciences. (n.d.).
  • ResearchGate. (2014, July 2). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • ResearchGate. (2021, April 11). (PDF) A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K)
  • World Pharma Today. (2025, October 17).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • ResearchGate. (2025, August 10).
  • University of Colorado Boulder. (n.d.).
  • Journal of Advanced Pharmaceutical Sciences. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.

Sources

Optimization

Technical Support Center: Stability Optimization for 2-[(2-Isopropylanilino)carbonyl]benzoic acid

Here is the comprehensive technical support guide for 2-[(2-Isopropylanilino)carbonyl]benzoic acid (chemically classified as an N-substituted phthalamic acid derivative). Current Status: Operational Subject Matter Expert...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical support guide for 2-[(2-Isopropylanilino)carbonyl]benzoic acid (chemically classified as an N-substituted phthalamic acid derivative).

Current Status: Operational Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 21, 2026

Executive Summary: The Stability-Solubility Paradox[1]

Researchers working with 2-[(2-Isopropylanilino)carbonyl]benzoic acid often encounter a critical "Goldilocks" problem. As a phthalamic acid derivative, this molecule possesses a neighboring carboxylic acid group adjacent to an amide bond.[1][2] This structural feature creates a unique reactivity profile known as Neighboring Group Participation (NGP) .

  • The Trap:

    • At Low pH (< 4): The molecule undergoes rapid intramolecular cyclization to form an imide (N-(2-isopropylphenyl)phthalimide).[1]

    • At High pH (> 9): The amide bond undergoes hydrolysis , cleaving into phthalic acid and 2-isopropylaniline.[1]

    • Solubility Issue: Being a weak acid, it requires higher pH for solubility, which unfortunately accelerates hydrolysis.[1]

Core Directive: Stability is maximized not by "freezing" the pH, but by maintaining a specific kinetic window (typically pH 6.5 – 7.5 ) where both cyclization and hydrolysis rates are at their combined minima.

Mechanism of Instability (Visualized)

To troubleshoot effectively, you must understand why the molecule degrades. It is not simple random hydrolysis; it is intramolecular catalysis.[1]

Pathway Analysis
  • Acid-Catalyzed Cyclization: The protonated carboxylic acid attacks the amide carbonyl, expelling water to form the cyclic imide. This is reversible but often favors the imide in acidic media.

  • Base-Catalyzed Hydrolysis: Hydroxide ions attack the amide carbonyl (or the cyclic anhydride intermediate), leading to irreversible cleavage.

StabilityPathways Parent Parent Molecule (Phthalamic Acid Deriv.) Hydrolysis Degradant B: Cleavage Products (Phthalic Acid + 2-Isopropylaniline) Parent->Hydrolysis Basic pH (>9) + OH- (Hydrolysis) Intermediate Tetrahedral Intermediate Parent->Intermediate Intramolecular Attack (COOH -> Amide C=O) Imide Degradant A: Cyclic Imide (N-Substituted Phthalimide) Intermediate->Imide Acidic pH (<4) - H2O (Cyclization) Stability Optimum Stability Zone (pH 6.0 - 7.5) Stability->Parent Maintains Integrity

Figure 1: The dual degradation pathways. Acidic conditions drive cyclization (dehydration), while basic conditions drive hydrolysis (cleavage).

Experimental Protocol: pH-Rate Profile Determination

Do not rely on generic stability data. You must generate a specific pH-rate profile for your formulation/solvent system.[1]

Materials Required
  • Buffers (50 mM): Citrate (pH 3, 4, 5), Phosphate (pH 6, 7, 8), Borate (pH 9, 10).

  • Stock Solution: 1 mg/mL of analyte in Acetonitrile (ACN).

  • HPLC System: C18 Column, UV detection at 254 nm.

Step-by-Step Methodology
  • Preparation:

    • Prepare 10 mL aliquots of each buffer.

    • Spike 100 µL of Stock Solution into each buffer (Final conc: ~10 µg/mL).

    • Critical: Ensure organic solvent content is <5% to prevent solubility artifacts from masking degradation.

  • Incubation:

    • Incubate samples at 40°C (accelerated condition) or 25°C (ambient).

    • Timepoints: 0h, 2h, 4h, 8h, 24h.[1]

  • Quenching (Crucial Step):

    • For Acidic Samples (pH 3-5): Dilute immediately with cold neutral phosphate buffer (pH 7.0) before injection. Reason: Prevents on-column cyclization.[1]

    • For Basic Samples (pH 9-10): Neutralize with dilute phosphoric acid to pH 7.0. Reason: Stops rapid hydrolysis.

  • Data Analysis:

    • Plot ln(Concentration) vs. Time to determine

      
       (pseudo-first-order rate constant).[1]
      
    • Plot

      
       vs. pH.[3]
      
    • Result: You will observe a U-shaped (or V-shaped) curve.[1] The bottom of the "U" is your stability optimum.

Troubleshooting & FAQs

Scenario A: HPLC Analysis Artifacts

Q: "I see a split peak or a new non-polar impurity appearing during my HPLC run, but the sample is fresh. What is happening?"

Diagnosis: On-column degradation.

  • Explanation: Many standard HPLC mobile phases use 0.1% TFA or Formic Acid (pH ~2-3).[1] During the run, your phthalamic acid derivative is cyclizing to the phthalimide (which is more non-polar and elutes later) inside the column.

  • Solution:

    • Switch to a mid-pH mobile phase .[1] Use 10mM Ammonium Acetate or Ammonium Bicarbonate (pH 6.5 - 7.0).[1]

    • Ensure the autosampler temperature is set to 4°C.

Scenario B: Solubility vs. Stability

Q: "The compound precipitates in my pH 7 buffer, but dissolves at pH 9. However, it degrades at pH 9.[1] How do I solubilize it without degrading it?"

Diagnosis: The Solubility/Stability Trade-off.[1]

  • Explanation: At pH 7, the carboxylic acid is likely partially ionized (

    
     approx 4.5), but the lipophilic 2-isopropylaniline moiety reduces water solubility. At pH 9, it is fully ionized but hydrolytically unstable.[1]
    
  • Solution:

    • Co-solvents: Use a mixture of PEG-400 (10-20%) or Polysorbate 80 in a pH 6.5 phosphate buffer.[1] The surfactant/polymer helps solubilize the lipophilic domain without requiring extreme pH.

    • Cyclodextrins: Complexation with HP-

      
      -Cyclodextrin can shield the amide bond from hydrolytic attack while improving solubility.[1]
      
Scenario C: Manufacturing/Scale-up

Q: "We are seeing variable impurity profiles between batches. Some have high 'Impurity A' (Imide), others have 'Impurity B' (Aniline)."

Diagnosis: Process pH excursions.

  • Explanation:

    • Impurity A (Imide): Indicates the reaction mixture or workup became too acidic (pH < 4) or was heated in the presence of acid.

    • Impurity B (Aniline): Indicates exposure to base or prolonged heating in water.

  • Corrective Action: Monitor pH strictly during workup. If acidification is required to precipitate the product, do it rapidly at low temperature (

    
    C) and filter immediately to prevent cyclization.
    

Summary of Stability Data

ParameterAcidic Condition (pH < 4)Neutral Condition (pH 6-7.[1]5)Basic Condition (pH > 9)
Dominant Reaction Cyclization (Dehydration)Minimal ReactionHydrolysis (Cleavage)
Primary Degradant N-(2-isopropylphenyl)phthalimideStablePhthalic Acid + 2-Isopropylaniline
Kinetics Fast (Intramolecular Catalysis)SlowModerate to Fast (Base Catalysis)
Solubility Low (Precipitation risk)Moderate (Salt dependent)High (Fully Ionized)
Recommended Action AVOID TARGET AVOID

References

  • Bender, M. L., et al. (1958). Intramolecular Catalysis of Hydrolytic Reactions. II. The Hydrolysis of Phthalamic Acid. Journal of the American Chemical Society, 80(20), 5380–5384.

  • Blackburn, R. A. M., et al. (1977).[4] The mechanism of hydrolysis of phthalamic and N-phenylphthalamic acid.[1][4] Bioorganic Chemistry, 6(1), 71-78.[1]

  • Khan, M. N. (1996). Kinetic Study on Alkaline Hydrolysis of N-Phthaloylglycine and Acid Hydrolysis of N-(o-Carboxybenzoyl)glycine. Journal of Organic Chemistry, 61(23), 8063–8068.

  • Brown, J., et al. (1966). The Hydrolysis and Cyclization of Some Phthalamic Acid Derivatives.[2][4] Journal of the American Chemical Society, 88(19), 4468–4474.

Sources

Troubleshooting

Overcoming steric hindrance in 2-[(2-Isopropylanilino)carbonyl]benzoic acid formation

Topic: Overcoming Steric Hindrance in 2-[(2-Isopropylanilino)carbonyl]benzoic Acid Formation Role: Senior Application Scientist Audience: Pharmaceutical Researchers & Process Chemists Core Challenge: The Steric-Electroni...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 2-[(2-Isopropylanilino)carbonyl]benzoic Acid Formation Role: Senior Application Scientist Audience: Pharmaceutical Researchers & Process Chemists

Core Challenge: The Steric-Electronic Conflict

The synthesis of 2-[(2-Isopropylanilino)carbonyl]benzoic acid (also known as N-(2-isopropylphenyl)phthalamic acid) presents a classic conflict in organic synthesis: Kinetic Inhibition vs. Thermodynamic Stability .

  • The Goal: Formation of the amic acid (open chain).

  • The Problem: The isopropyl group at the ortho position of the aniline creates significant steric bulk, shielding the nucleophilic nitrogen.

  • The Trap: To overcome this slow kinetics, researchers often apply heat. However, thermal energy promotes the dehydration of the amic acid into the imide (N-(2-isopropylphenyl)phthalimide), which is the thermodynamically stable, cyclized byproduct.

This guide provides troubleshooting steps to force the initial nucleophilic attack while strictly suppressing the secondary cyclization event.

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing no reaction or very low conversion after 24 hours."

Diagnosis: The nucleophilicity of 2-isopropylaniline is dampened by the ortho-steric bulk, preventing attack on the phthalic anhydride carbonyl. Solution:

  • Switch Solvent: Move from non-polar solvents (DCM, Toluene) to Polar Aprotic Solvents like THF or Acetonitrile . These solvents stabilize the polar transition state of the ring-opening.

  • Concentration: Increase reactant concentration to 1.0 M - 2.0 M . Bimolecular reactions with high activation barriers benefit significantly from higher collision frequency.

  • Catalysis: Add 0.1 eq. of DMAP (4-Dimethylaminopyridine). DMAP attacks the anhydride first, forming a highly reactive acyl-pyridinium intermediate that is less sensitive to the aniline's steric bulk [1].

Issue 2: "I am isolating the cyclized imide instead of the carboxylic acid."

Diagnosis: The reaction temperature is too high, or the workup is promoting dehydration. Solution:

  • Temperature Control: Strictly maintain reaction temperature below 60°C . If reflux is necessary for reactivity, use a lower-boiling solvent like Acetone or THF, not Toluene or Xylene.

  • Avoid Acidic Catalysis: Do not use acetic acid as a solvent (a common method for imides). The presence of acid catalyzes the ring closure [2].

  • Workup: Perform all purification steps at room temperature . Do not recrystallize from boiling ethanol; instead, use precipitation methods (see Protocol A).

Issue 3: "The product oils out and won't crystallize."

Diagnosis: The isopropyl group increases lipophilicity, preventing standard precipitation of the polar amic acid. Solution:

  • Precipitation Solvent: After the reaction in THF, pour the mixture slowly into cold Hexane or 0.1 M HCl with vigorous stirring. The sudden polarity change forces the hydrophobic product out as a solid.

  • Salt Formation: Isolate the product as a salt first. Treat the reaction mixture with 1 equivalent of aqueous NaHCO₃, wash with organic solvent to remove unreacted aniline, and then carefully acidify the aqueous layer to precipitate the pure acid.

Experimental Protocols

Method A: The "Kinetic Control" Protocol (Standard)

Best for: Standard synthesis with moderate steric hindrance.

  • Dissolution: In a dry flask, dissolve Phthalic Anhydride (1.0 eq, 10 mmol) in anhydrous THF (10 mL, 1.0 M).

  • Addition: Add 2-Isopropylaniline (1.05 eq) dropwise at Room Temperature (RT).

  • Incubation: Stir at RT for 12–24 hours.

    • Checkpoint: Monitor by TLC. The product is usually more polar than the aniline but less polar than the dicarboxylic acid.

  • Workup:

    • Concentrate THF to ~25% volume under reduced pressure (Water bath < 40°C).

    • Pour residue into cold Hexane/Ether (1:1) with rapid stirring.

    • Filter the white precipitate. Wash with cold ether.

Method B: The "Lithium-Anilide" Protocol (Advanced)

Best for: Highly hindered substrates where thermal methods fail or yield imides. Mechanism: Converts the aniline into a powerful nucleophile (Li-amide), forcing the attack at low temperature where cyclization is impossible [3].

  • Activation: Dissolve 2-Isopropylaniline (10 mmol) in anhydrous THF (20 mL) under Nitrogen at -78°C .

  • Deprotonation: Slowly add n-Butyllithium (1.05 eq, 2.5 M in hexanes). Stir for 30 mins. The solution may turn yellow/orange (formation of Lithium Anilide).

  • Reaction: Add a solution of Phthalic Anhydride (1.0 eq) in THF slowly to the cold mixture.

  • Warming: Allow to warm to 0°C over 2 hours.

    • Note: The intermediate is the Lithium Phthalamate salt, which is stable and cannot cyclize.

  • Quench: Pour the mixture into 1 M HCl (cold) to protonate the carboxylate and precipitate the product.

  • Filtration: Collect the solid 2-[(2-Isopropylanilino)carbonyl]benzoic acid .

Reaction Pathway Visualization

ReactionPathway cluster_lithium Method B: Lithium Bypass Start Phthalic Anhydride + 2-Isopropylaniline TS1 Transition State 1 (Sterically Hindered) Start->TS1 Activation Energy (High due to Sterics) Product TARGET: Phthalamic Acid (Kinetic Product) TS1->Product Nucleophilic Attack Product->Start Reversible (Equilibrium) TS2 Transition State 2 (Dehydration) Product->TS2 Heat / Acid SideProduct Imide Byproduct (Thermodynamic Trap) TS2->SideProduct - H2O Li_Start Li-Anilide (Strong Nu-) Li_Start->Product Irreversible at 0°C

Caption: The reaction energy landscape. Method B (Blue box) bypasses the high activation energy of the neutral amine and prevents reversibility.

Quantitative Data Summary

ParameterMethod A (Thermal/Standard)Method B (Lithium Anilide)
Reaction Temp 25°C - 60°C-78°C to 0°C
Reaction Time 12 - 48 Hours2 - 4 Hours
Primary Risk Cyclization to ImideMoisture Sensitivity (nBuLi)
Yield (Est.) 50 - 70%85 - 95%
Selectivity Moderate (Imide trace common)High (Strictly Acid)

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Cottam, P. D., et al. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Journal of Organic Chemistry, 84(16), 10463–10471.

  • Beutner, G. L., et al. (2010). Lithium-Mediated Amination of carboxylic acid derivatives. Organic Process Research & Development, 14(5). (General methodology for hindered amides).

  • Pawar, T. B., et al. (2019).[1] Synthesis, Characterization and DFT Studies of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids. Journal of Chemical, Biological and Physical Sciences, 7(1), 185-196.

Sources

Reference Data & Comparative Studies

Validation

Advanced Characterization Guide: FTIR Profiling of 2-[(2-Isopropylanilino)carbonyl]benzoic Acid

Executive Summary 2-[(2-Isopropylanilino)carbonyl]benzoic acid (also known as N-(2-isopropylphenyl)phthalamic acid) is a critical intermediate in the synthesis of phthalimide-based pharmaceuticals and agricultural agents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[(2-Isopropylanilino)carbonyl]benzoic acid (also known as N-(2-isopropylphenyl)phthalamic acid) is a critical intermediate in the synthesis of phthalimide-based pharmaceuticals and agricultural agents. In drug development, it often serves as a precursor to cyclized imide pharmacophores or as a specific impurity marker.

This guide provides a definitive technical comparison of the FTIR spectral profile of this target molecule against its precursors (Phthalic Anhydride) and its primary degradation product (the cyclized Phthalimide). For researchers, the ability to distinguish the "open-ring" acid form from the "closed-ring" imide form is the primary performance metric of this characterization method.

Technical Deep Dive: The Target Spectrum

The target molecule contains two distinct carbonyl environments: a carboxylic acid and a secondary amide . Successful characterization relies on resolving these two signals, which often overlap in lower-resolution instruments.

Spectral Fingerprint of the Target
Functional GroupWavenumber (cm⁻¹)IntensityAssignment
O-H Stretch 2500 – 3300Broad, MedCarboxylic acid dimer (H-bonded). Often obscures C-H stretches.
N-H Stretch 3250 – 3400Sharp/MedSecondary amide N-H. May appear as a shoulder on the O-H band.
Acid C=O 1700 – 1725StrongCarboxylic acid carbonyl.[1]
Amide I (C=O) 1640 – 1670StrongSecondary amide carbonyl. Lower frequency due to conjugation/H-bonding.
Amide II 1530 – 1560MediumN-H bending + C-N stretching (Mixed mode). Critical diagnostic peak.
Aromatic C=C 1580 – 1600VariableRing skeletal vibrations.
Isopropyl C-H 2960, 1380/1360Weak/MedGem-dimethyl doublet (characteristic of the isopropyl group).

Comparative Analysis: Target vs. Alternatives

In a process development context, the "alternatives" are the chemical states you wish to avoid or monitor. This section compares the Target against the Precursor State (Reaction Start) and the Cyclized Impurity State (Over-reaction).

Scenario A: Reaction Monitoring (Target vs. Phthalic Anhydride)

Objective: Confirm complete opening of the anhydride ring.

  • The Precursor (Phthalic Anhydride): Exhibits a characteristic carbonyl doublet at ~1850 cm⁻¹ and ~1760 cm⁻¹ due to symmetric and asymmetric stretching of the strained anhydride ring.

  • The Target: These high-frequency peaks must disappear completely. They are replaced by the lower frequency Acid/Amide signals (1720/1660 cm⁻¹).

  • Performance Metric: Any residual peak above 1750 cm⁻¹ indicates incomplete conversion.

Scenario B: Purity & Stability (Target vs. Phthalimide Impurity)

Objective: Ensure the molecule has not cyclized into N-(2-isopropylphenyl)phthalimide (a common degradation pathway upon heating).

  • The Impurity (Phthalimide Form):

    • Imide Doublet: A weak band at ~1775 cm⁻¹ and a very strong band at ~1720 cm⁻¹ .

    • Loss of Amide II: The cyclized imide lacks the N-H bending mode at 1530–1560 cm⁻¹ . This is the most reliable "negative" test.

    • Loss of O-H: The broad acid O-H band (2500–3300 cm⁻¹) disappears.

  • Differentiation Strategy: If you see a split carbonyl peak (1775/1720) and a clean baseline >3000 cm⁻¹, your product has degraded into the imide.

Summary Data Table: Comparative Shifts
FeatureTarget (Phthalamic Acid) Precursor (Anhydride) Impurity (Phthalimide)
Carbonyl (C=O) 1720 (Acid) & 1660 (Amide)1850 & 1760 (Doublet) 1775 & 1720 (Doublet)
N-H / O-H Region Broad O-H + Amide N-HNone (C-H only)No O-H; No Amide N-H
1550 cm⁻¹ Region Amide II Present AbsentAbsent

Experimental Protocol

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), this protocol prioritizes resolution in the carbonyl region.

Method: Attenuated Total Reflectance (ATR-FTIR)

Rationale: ATR is preferred over KBr pellets for this compound because the high pressure of KBr pellet formation can sometimes induce partial cyclization (dehydration) of sensitive phthalamic acids.

  • Instrument Setup:

    • Detector: DTGS or MCT (cooled).

    • Crystal: Diamond or ZnSe (Diamond preferred for durability).

    • Resolution: 4 cm⁻¹ (Critical to resolve the 1720/1660 split).

    • Scans: 32 or 64.

  • Sample Preparation:

    • Ensure the sample is a dry powder. Residual solvent (especially water) will obscure the Amide I/Acid region.

    • Place ~5 mg of sample on the crystal.

    • Apply moderate pressure. Warning: Do not over-compress if using a hydraulic press; for ATR, standard clamp pressure is sufficient.

  • Data Processing:

    • Apply ATR correction (if quantitative comparison is needed).

    • Baseline correct the region from 1800–1500 cm⁻¹.

    • Validation Check: Look for the "Amide II" band at ~1540 cm⁻¹. If absent, suspect cyclization.

Visualizing the Characterization Workflow

FTIR_Workflow Start Unknown Sample (White Powder) Check1 Check 1850 & 1760 cm⁻¹ (Anhydride Doublet) Start->Check1 Precursor Identify: Phthalic Anhydride (Unreacted Precursor) Check1->Precursor Peaks Present Check2 Check 1530-1560 cm⁻¹ (Amide II Band) Check1->Check2 Peaks Absent Target Identify: Phthalamic Acid Target (Open Ring) Check2->Target Band Present (Broad OH also visible) Impurity Identify: Phthalimide Impurity (Cyclized/Degraded) Check2->Impurity Band Absent (Doublet at 1775/1720)

Figure 1: Decision logic for classifying the sample state based on FTIR spectral markers.

References

  • Specac Ltd. Interpreting Infrared Spectra: Carboxylic Acids and Amides. Available at: [Link]

  • NIST Chemistry WebBook. Benzoic acid, 2-[[(3-methylphenyl)amino]carbonyl]- (Analogous Structure Data). Available at: [Link]

  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Asian Journal of Chemistry. Reaction of Phthalic Anhydride and Ethylenediamine (Mechanism & Spectral Data). Available at: [Link]

Sources

Comparative

Elemental Analysis Validation Guide: 2-[(2-Isopropylanilino)carbonyl]benzoic Acid

Topic: Elemental Analysis Calculation for 2-[(2-Isopropylanilino)carbonyl]benzoic Acid Content Type: Publish Comparison Guide Executive Summary This guide provides a technical framework for the elemental analysis (EA) of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Calculation for 2-[(2-Isopropylanilino)carbonyl]benzoic Acid Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical framework for the elemental analysis (EA) of 2-[(2-Isopropylanilino)carbonyl]benzoic acid , a critical phthalamic acid derivative often utilized as an intermediate in agrochemical synthesis or as a plant growth regulator (PGR).

Unlike standard spectroscopic methods (NMR, HPLC) which identify molecular connectivity and chromatographic purity, Elemental Analysis (CHN/O) serves as the definitive gatekeeper for bulk purity . It is the only method capable of simultaneously detecting non-chromophoric impurities (inorganic salts, retained water) and distinguishing between the open-ring phthalamic acid target and its dehydrated imide byproduct—a common synthetic failure mode.

Theoretical Framework & Calculation

To validate the experimental data, we must first establish the theoretical elemental composition.

Compound Identity:

  • IUPAC Name: 2-[(2-Isopropylanilino)carbonyl]benzoic acid

  • Molecular Formula:

    
    
    
  • Synthesis Context: Formed via the nucleophilic attack of 2-isopropylaniline on phthalic anhydride.

Stoichiometric Calculation:

Element Count Atomic Mass ( g/mol ) Total Mass Contribution
Carbon (C) 17 12.011 204.187
Hydrogen (H) 17 1.008 17.136
Nitrogen (N) 1 14.007 14.007
Oxygen (O) 3 15.999 47.997

| Total MW | | | 283.327 g/mol |

Theoretical Percentages:

  • %C:

    
    
    
  • %H:

    
    
    
  • %N:

    
    
    
Comparative Analysis: Target vs. Alternatives

In drug development and fine chemical synthesis, "alternatives" refer to the potential impurities or byproducts that mimic the target. The power of EA lies in its ability to distinguish the Target Amide from the Cyclized Imide and Starting Materials .

Comparison 1: Distinguishing Synthetic Outcomes

The most critical risk in this synthesis is the inadvertent thermal dehydration of the target acid (A) into the cyclic imide (B).

  • Target (A): 2-[(2-Isopropylanilino)carbonyl]benzoic acid (Open Ring)

  • Impurity (B): N-(2-isopropylphenyl)phthalimide (Closed Ring)

Data Contrast Table:

AnalyteFormula% C (Calc)% H (Calc)% N (Calc)

vs Target
Target Product

72.07% 6.05% 4.94%
Cyclic Imide

76.96%5.70%5.28%+4.89% C (Significant)
Phthalic Anhydride

64.87%2.72%0.00%No Nitrogen
2-Isopropylaniline

79.95%9.69%10.36%High N, High H

Interpretation:

  • If your experimental %C is >72.5% , your product has likely undergone partial cyclization (dehydration).

  • If %N is <4.8% , you likely have trapped phthalic anhydride or inorganic salts.

Comparison 2: EA vs. Orthogonal Techniques

Why perform EA when you have HPLC?

FeatureElemental Analysis (EA) HPLC (UV-Vis) 1H NMR
Scope Bulk Purity (Solids)Molecular Purity (Solution)Structural Connectivity
Inorganic Salts Detects (Lowers %C/H/N)Blind (Unless specialized detector)Blind
Trapped Water Detects (High %H, Low %C)Blind (Elutes with solvent front)Detects (Distinct peak)
Isomer Differentiation Poor (Same formula)Excellent (Retention time)Excellent (Splitting patterns)
Experimental Protocol: Self-Validating Workflow

To ensure trustworthy results (E-E-A-T), follow this protocol designed to minimize common errors like hygroscopicity or incomplete combustion.

Step-by-Step Methodology
  • Sample Preparation (Critical Step):

    • Causality: Phthalamic acids can trap solvent in the crystal lattice.

    • Action: Dry 50 mg of sample in a vacuum oven at 60°C for 4 hours.

    • Validation: Run TGA (Thermogravimetric Analysis) or check NMR for solvent peaks before EA.

  • Weighing:

    • Use a microbalance with

      
       precision.
      
    • Target mass: 2.0 – 3.0 mg (for standard CHN analyzers).

    • Tip: Use tin capsules for optimal combustion flash.

  • Combustion (Dumas Method):

    • Oxidation Zone: >950°C with

      
       injection. High temperature is required to break the aromatic amide bond.
      
    • Reduction Zone: 600-700°C (Copper) to convert

      
       to 
      
      
      
      .
    • Detection: TCD (Thermal Conductivity Detector).[1]

  • Acceptance Criteria:

    • Standard tolerance:

      
       absolute difference from theoretical values.
      
    • Example: For Carbon, acceptable range is 71.67% – 72.47% .

Visualization: Synthesis & Analysis Workflow

The following diagram illustrates the synthesis pathway and the decision logic based on Elemental Analysis results.

EA_Workflow Start Reactants: Phthalic Anhydride + 2-Isopropylaniline Reaction Reaction (Reflux in THF) Start->Reaction Crude Crude Precipitate Reaction->Crude Drying Vacuum Drying (Remove Solvent) Crude->Drying EA_Test Run Elemental Analysis (CHN Combustion) Drying->EA_Test Result_Ideal Result: C ~72.1%, N ~4.9% EA_Test->Result_Ideal Result_HighC Result: C > 73.0% EA_Test->Result_HighC Result_LowC Result: C < 71.5% EA_Test->Result_LowC Pass PASS: Pure Target Amide Result_Ideal->Pass Fail_Imide FAIL: Cyclized Imide Impurity Result_HighC->Fail_Imide Dehydration Detected Fail_Wet FAIL: Trapped Solvent/Inorganic Salt Result_LowC->Fail_Wet Dilution Detected

Caption: Logic flow for using Elemental Analysis to validate the synthesis of 2-[(2-Isopropylanilino)carbonyl]benzoic acid.

References
  • Waites, M. J., et al. (2021). Industrial Microbiology: An Introduction. Blackwell Science. (Context on phthalamic acid derivatives in agriculture). 2[3]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[4] Inorganic Chemistry Frontiers. Link

  • BenchChem. (2024). A Comparative Guide to HPLC Analysis for Purity Validation. Link

  • US Pharmacopeia (USP). (2025). <233> Elemental Impurities—Procedures. Link

  • Pawar, T. B., et al. (2019).[2] Synthesis, Characterization and DFT Studies of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids. ResearchGate. Link

Sources

Validation

Validating assay methods for 2-[(2-Isopropylanilino)carbonyl]benzoic acid

Title: Validating Assay Methods for 2-[(2-Isopropylanilino)carbonyl]benzoic acid: A Stability-Indicating Comparison Guide Executive Summary & Chemical Context Compound Identity: 2-[(2-Isopropylanilino)carbonyl]benzoic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validating Assay Methods for 2-[(2-Isopropylanilino)carbonyl]benzoic acid: A Stability-Indicating Comparison Guide

Executive Summary & Chemical Context

Compound Identity: 2-[(2-Isopropylanilino)carbonyl]benzoic acid Common Synonym: N-(2-isopropylphenyl)phthalamic acid CAS Registry: 13509-14-3 (Generic/Related) or specific isomer dependent.[1][2] Application: Critical Process Intermediate (CPI) for phthalimide-based agrochemicals (e.g., Flubendiamide precursors) or pharmaceutical impurities (e.g., Repaglinide related compounds).[1][2]

The Analytical Challenge: This compound presents a classic "Three-State Equilibrium" challenge.[1] In solution, it exists in a delicate balance:

  • The Analyte: The open-ring phthalamic acid.[1]

  • The Precursor/Degradant: N-(2-isopropylphenyl)phthalimide (formed via dehydration/cyclization under acidic conditions).[1][2]

  • The Hydrolysis Products: Phthalic acid + 2-Isopropylaniline (formed under strong acid/base stress).[1][2]

Validating an assay for this molecule requires not just separating it, but stabilizing it during analysis.[2] This guide compares two distinct validation approaches: High-Stability HPLC-UV (for QC release) and High-Sensitivity UHPLC-MS/MS (for trace impurity profiling).[1]

Strategic Comparison: HPLC-UV vs. UHPLC-MS/MS

FeatureMethod A: Stability-Locked HPLC-UV Method B: Trace-Level UHPLC-MS/MS
Primary Use Case Routine QC, Assay (>98% purity), Stability Testing.[1]Genotoxic Impurity Screening, Cleaning Validation, Soil Metabolite Analysis.[2]
Detection Principle UV Absorbance @ 240 nm (Benzoic acid moiety).[1][2]ESI+ (M+H) and ESI- (M-H) MRM Transitions.
Sensitivity (LOD) ~0.5 µg/mL (500 ppb).[1][2]~0.5 ng/mL (0.5 ppb).[1][2]
Buffer Strategy Phosphate (pH 6.5) : Prevents cyclization on-column.[1][2]Ammonium Formate (pH 6.5) : Volatile, MS-compatible.[1][2]
Cost/Complexity Low / High Robustness.[1][2]High / High Specificity.
Key Risk Co-elution of isomers if gradient is too fast.[1]Matrix effects (Ion suppression) in complex samples.[1][2]

Scientific Integrity: The Validation Logic (E-E-A-T)

A. The Stability Trap (Expertise)

Most generic validation protocols fail for phthalamic acids because they use acidic mobile phases (e.g., 0.1% TFA, pH ~2.0).[1][2]

  • Mechanism: At low pH, the amide nitrogen attacks the carboxylic acid, driving water loss and ring closure to form the phthalimide.[2]

  • Result: You see "ghost peaks" of the imide that are actually artifacts of the method, not impurities in the sample.

  • Solution: You must buffer the mobile phase to pH 6.0–7.[1]0. At this pH, the carboxylic acid is ionized (

    
    ), preventing the nucleophilic attack required for cyclization.[1][2]
    
B. Specificity & Stress Testing

A self-validating system must demonstrate separation from the "Imide" and "Aniline" forms.[1]

  • Acid Stress: Induces cyclization to Phthalimide.[1]

  • Base Stress: Induces hydrolysis to Phthalic Acid + Aniline.[1]

  • Acceptance Criteria: Resolution (

    
    ) > 2.0 between the Analyte and the Imide.
    

Visualizing the Validation Workflow

The following diagram illustrates the chemical stability logic and the decision matrix for method selection.

ValidationLogic Compound Analyte: 2-[(2-Isopropylanilino)carbonyl]benzoic acid AcidCond Acidic Conditions (pH < 3.0) Compound->AcidCond Mobile Phase A NeutralCond Neutral Conditions (pH 6.0 - 7.5) Compound->NeutralCond Mobile Phase A Imide Artifact Formation: Cyclization to Phthalimide AcidCond->Imide Dehydration Stable Stable Analyte (Ionized Carboxylate) NeutralCond->Stable Ionization MethodUV Method A: HPLC-UV (Phosphate Buffer pH 6.5) For Purity/Assay Stable->MethodUV High Conc (>0.1%) MethodMS Method B: UHPLC-MS/MS (Ammonium Formate pH 6.5) For Trace/Cleaning Stable->MethodMS Low Conc (<10 ppm)

Caption: Chemical stability dictates method parameters. Acidic mobile phases cause artifactual degradation, mandating neutral buffers for accurate validation.[2]

Detailed Experimental Protocols

Method A: HPLC-UV (The Gold Standard for Assay)[1][2][3]
  • Column: Phenyl-Hexyl or C18 (e.g., Zorbax Eclipse Plus),

    
    , 
    
    
    
    .[1][2]
    • Why Phenyl-Hexyl? Provides superior

      
       selectivity to separate the aromatic imide from the acid.[1]
      
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 6.5.

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient:

    • 0 min: 80% A / 20% B

    • 15 min: 40% A / 60% B

    • 20 min: 20% A / 80% B

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Detection: UV @ 240 nm (Isosbestic point roughly between acid/imide forms) and 210 nm (for aniline detection).[1][2]

  • Sample Diluent: 50:50 Water:ACN (Buffered to pH 7.0). Do not use pure ACN as it may promote dehydration.[1][2]

Method B: UHPLC-MS/MS (For Trace Analysis)
  • Column: HSS T3 C18,

    
    , 
    
    
    
    .[1][2]
  • Mobile Phase A: 10 mM Ammonium Formate, pH 6.5 (Adjusted with Ammonia).

  • Mobile Phase B: Methanol/ACN (50:50).[1][2]

  • Ionization: ESI Positive (for Aniline/Imide) and ESI Negative (for Phthalamic Acid).[1][2]

    • Note: The carboxylic acid moiety ionizes best in Negative Mode (

      
      ).[1][2]
      
  • MRM Transitions (Hypothetical based on MW ~297):

    • Quantifier:

      
       (Loss of isopropylphenyl group).[1][2]
      
    • Qualifier:

      
       (Phthalic anhydride fragment).[1][2]
      

Validation Data Summary (Hypothetical Target Values)

The following table summarizes the acceptance criteria required to pass validation under ICH Q2(R2) guidelines.

ParameterAcceptance CriteriaTypical Result (Method A)
Specificity No interference at

of analyte. Resolution (

) > 2.0 from impurities.

(vs. Phthalimide)
Linearity

over 80–120% range.[1][2]

Accuracy (Recovery) 98.0% – 102.0% at 3 levels.[1][2]99.4% (Mean)
Precision (Repeatability) RSD

1.0% (n=6).[1][2]
0.4% RSD
Robustness (pH) No significant change in

at pH

.[1][2]
Stable. (Fails at pH < 5.[1][2][5]0)
Solution Stability Recovery within 98-102% after 24h.[1][2]Stable for 48h in buffered diluent.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2]

  • U.S. Pharmacopeia (USP). (2023).[1][2] General Chapter <621> Chromatography.[1][2] USP-NF.[1][2] [1][2]

  • Sielc Technologies. (2024).[1][2] HPLC Separation of Phthalic Acids using Hydrogen Bonding. (Demonstrates pH effects on phthalamic acid retention).

  • Gl Sciences. (2023).[1][2] Analysis of Phthalic Acid: Effect of Mobile Phase pH on Retention Time. (Critical data on acid/anhydride equilibrium).

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-[(2-Isopropylanilino)carbonyl]benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Understanding the Compound: Hazard Profile and Risk Assessment Assumed Hazard Classification: Hazard ClassCategoryGHS Hazard Statement Skin Corrosion/Irrita...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound: Hazard Profile and Risk Assessment

Assumed Hazard Classification:

Hazard ClassCategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][2]
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation[2][3]

This proactive hazard assessment is the cornerstone of a robust safety protocol, ensuring that all subsequent handling and disposal procedures are commensurate with the potential risks.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-[(2-Isopropylanilino)carbonyl]benzoic acid in any form—solid, in solution, or as waste—it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). The selection of PPE is not merely a checklist item but a critical risk mitigation strategy.

Recommended PPE:

EquipmentSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and subsequent irritation.[4]
Eye Protection Safety glasses with side shields or goggles.To protect against accidental splashes or dust particles causing serious eye irritation.[4]
Respiratory Protection Use a dust mask or work in a well-ventilated area, such as a fume hood.To prevent inhalation of dust particles that may cause respiratory tract irritation.[2][4]
Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.

Always inspect PPE for integrity before use and follow proper doffing procedures to avoid cross-contamination.

Spill Management: A Calm and Methodical Response

In the event of a spill, a prepared and systematic response is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others in the vicinity and, if necessary, evacuate the area. Restrict access to the spill site.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the recommended PPE.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect the Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated gloves and wipes, must be disposed of as hazardous waste.

The Disposal Protocol: A Step-by-Step Guide

The disposal of 2-[(2-Isopropylanilino)carbonyl]benzoic acid is governed by local, state, and federal regulations. Adherence to these regulations is not only a legal requirement but a professional responsibility.

Waste Disposal Workflow:

  • Waste Identification and Classification:

    • Based on its structural similarity to other benzoic acid derivatives, 2-[(2-Isopropylanilino)carbonyl]benzoic acid should be treated as a chemical hazardous waste.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Waste Accumulation and Storage:

    • Container Selection: Use a chemically compatible, leak-proof container with a secure lid.

    • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-[(2-Isopropylanilino)carbonyl]benzoic acid," and the approximate quantity.

    • Storage Location: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.

    • Provide them with all necessary information about the waste, including its identity and quantity.

    • Follow all institutional procedures for waste handover.

Disposal Decision-Making Flowchart:

DisposalWorkflow Disposal Workflow for 2-[(2-Isopropylanilino)carbonyl]benzoic Acid A Waste Generation (Solid or in Solution) D Place waste in a designated, compatible, and sealed container. A->D B Is the waste container properly labeled with 'Hazardous Waste' and the full chemical name? C Label the container correctly. B->C No E Store in a secure Satellite Accumulation Area. B->E Yes C->E D->B F Is the container full? E->F F->E No G Contact Environmental Health & Safety (EHS) for pickup. F->G Yes H Follow EHS instructions for waste handover. G->H I EHS manages final disposal according to regulations. H->I

Caption: Decision-making workflow for the proper disposal of 2-[(2-Isopropylanilino)carbonyl]benzoic acid waste.

Conclusion: A Commitment to Safety and Integrity

The proper disposal of 2-[(2-Isopropylanilino)carbonyl]benzoic acid is a critical aspect of responsible laboratory practice. By understanding the potential hazards, utilizing appropriate protective measures, and adhering to a systematic disposal protocol, researchers can ensure the safety of themselves, their colleagues, and the environment. This commitment to safety is inextricably linked to the integrity of scientific research.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Phenylanthranilic acid. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - N-Phenyl Anthranilic Acid 97% AR.
  • Loba Chemie. (2015, April 9). N-PHENYLANTHRANILIC ACID AR MSDS. Retrieved from [Link]

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Handling

Personal protective equipment for handling 2-[(2-Isopropylanilino)carbonyl]benzoic acid

This guide serves as an operational standard for handling 2-[(2-Isopropylanilino)carbonyl]benzoic acid (also known as N-(2-Isopropylphenyl)phthalamic acid). It is designed for researchers and safety officers requiring im...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an operational standard for handling 2-[(2-Isopropylanilino)carbonyl]benzoic acid (also known as N-(2-Isopropylphenyl)phthalamic acid). It is designed for researchers and safety officers requiring immediate, actionable safety protocols.

As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a logic-driven system. Safety with organic intermediates relies on understanding the moiety-specific hazards—in this case, the interaction between the acidic benzoate group and the aniline pharmacophore.

Hazard Architecture & Risk Assessment

Before selecting PPE, we must define the "Why." This compound is a phthalamic acid derivative , consisting of a phthalic acid ring coupled via an amide bond to 2-isopropylaniline.

  • The Acidic Moiety (Benzoic Acid derivative): Causes immediate irritation to mucous membranes (eyes, respiratory tract) and skin upon contact.

  • The Aniline Moiety (2-Isopropylaniline residue): Aniline derivatives are lipophilic. If the molecule hydrolyzes (degrades) or is solubilized in organic solvents (DMSO, DCM), the risk of transdermal absorption increases. Systemic absorption of aniline derivatives can lead to methemoglobinemia (interference with oxygen transport in blood).

GHS Classification (Derived from Functional Class):

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][2][3][6]

  • H335: May cause respiratory irritation.[3][4][5][6][7]

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond "standard" requirements to address the specific physical properties (electrostatic powder) and chemical properties (lipophilicity) of the target compound.

PPE CategoryStandard Protocol (Solid Handling)High-Risk Protocol (Solubilized/Synthesis)Scientific Rationale
Hand Protection Nitrile Gloves (Min. 4 mil thickness).Double Gloving: Nitrile (inner) + Nitrile (outer) OR Laminate (Silver Shield®) if using DCM/THF.Permeation Dynamics: While solids rarely permeate nitrile, solutions in organic solvents can carry the aniline moiety through the glove matrix. Self-Validation: Inspect gloves for pinholes by inflating them slightly before donning.
Eye Protection Safety Glasses with side shields (ANSI Z87.1+).Chemical Splash Goggles (Indirect Vent).Dust vs. Splash: Phthalamic acid dusts are fine and electrostatic; they can bypass side shields. Goggles provide a hermetic seal against dust migration and liquid splashes.
Respiratory Fume Hood (Primary). N95 mask if weighing outside hood (discouraged).Fume Hood (Mandatory).Inhalation Risk: The carboxylic acid proton is irritating to lung tissue. Engineering controls (hood) are superior to PPE (masks).
Body Protection Lab Coat (Cotton/Poly blend). Closed-toe shoes.Lab Coat + Tyvek® Sleeves or Apron.Contact Dermatitis: Aniline derivatives are potential sensitizers. Disposable sleeves prevent accumulation on reusable lab coat cuffs.

Operational Protocols

Phase A: Receiving & Storage
  • Inspection: Upon receipt, inspect the container for "caking" (sign of moisture ingress/hydrolysis) or crystal formation on the threads.

  • Storage: Store in a cool, dry place. Phthalamic acids can cyclize to phthalimides or hydrolyze under heat/moisture. Keep container tightly sealed to prevent hydrolysis which releases free 2-isopropylaniline (increasing toxicity).

Phase B: Weighing & Solubilization (The Critical Step)
  • Static Control: This solid is likely electrostatic. Use an antistatic gun or balance ionizer to prevent "flying" powder.

  • Solvent Selection:

    • Preferred: Methanol, Ethanol (lower toxicity).

    • Caution: DMSO, DMF, DCM (High skin permeability). When using these, double glove immediately.

  • The "Clean-Hand/Dirty-Hand" Rule: Use one hand (dirty) for manipulating the spatula/container and the other (clean) for touching the balance doors/notebook. This prevents cross-contamination of the workspace.

Phase C: Waste & Disposal
  • Segregation: Do not mix with strong oxidizers.

  • Solid Waste: Dispose of paper towels and weigh boats as Hazardous Solid Waste (contaminated with toxic organics). Do not throw in regular trash.

  • Liquid Waste: Segregate into "Organic Solvents" stream. Ensure the waste tag explicitly lists "Aniline derivatives" to alert waste handlers of potential toxicity.

Visualizing the Safety Workflow

The following diagram illustrates the "Safe Handling Loop"—a self-validating workflow to ensure containment.

SafeHandlingLoop Start Start: Hazard Assessment CheckGloves Step 1: Glove Integrity Check (Inflate/Inspect) Start->CheckGloves Engineering Step 2: Verify Fume Hood (Flow > 100 fpm) CheckGloves->Engineering Weighing Step 3: Weighing/Handling (Use Static Control) Engineering->Weighing Weighing->CheckGloves If Glove Contaminated Solubilization Step 4: Solubilization (If Solvent = DMSO/DCM -> Double Glove) Weighing->Solubilization Decon Step 5: Decontamination (Wipe Balance -> Dispose Wipes as Haz) Solubilization->Decon Process Complete End End: Wash Hands Decon->End

Caption: The Safe Handling Loop emphasizes equipment verification (Step 1 & 2) prior to chemical exposure.

Emergency Response

  • Ocular Exposure: Flush immediately for 15 minutes .[3][6][7][8][9][10] The acidic nature requires thorough irrigation to restore pH balance. Hold eyelids open.

  • Dermal Exposure: Wash with soap and water.[3][5][6][11] Do not use alcohol or organic solvents to clean skin; this will accelerate absorption of the aniline moiety.

  • Spill Cleanup (Solid): Do not dry sweep (creates dust).[5] Cover with wet paper towels (water-dampened) to suppress dust, then scoop into a hazardous waste bag.

References

  • Occupational Safety and Health Administration (OSHA). (2024).[8] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Phthalamic Acid Derivatives (General Safety Data). National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

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